Product packaging for Potassium dithioformate(Cat. No.:CAS No. 30962-16-4)

Potassium dithioformate

Cat. No.: B15184701
CAS No.: 30962-16-4
M. Wt: 116.25 g/mol
InChI Key: JHXPCSYIECUNMQ-UHFFFAOYSA-M
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Description

Potassium dithioformate is a chemical reagent belonging to the class of dithiocarbamates, known for their role as versatile intermediates in organic and inorganic synthesis . Its primary researched application is in the formation of nitrogen-sulfur heterocycles. Specifically, it reacts with hydrazine to form symmetrical 1,3,4-thiadiazoles, a class of compounds with significant interest in medicinal and agricultural chemistry . This reaction demonstrates the compound's utility as a synthon for introducing sulfur and building complex molecular architectures. The broader dithiocarbamate family, to which this compound belongs, has been extensively studied for its ability to form stable complexes with transition metals . These metal complexes have found applications in areas such as radiopharmaceuticals, where they are used in diagnostic imaging and therapy, particularly with technetium and rhenium isotopes . Furthermore, dithiocarbamate derivatives are investigated in materials science and environmental chemistry, for instance, in the remediation of heavy metals from wastewater due to their strong chelating properties . Researchers value this compound for its role in exploring these diverse applications. Please note: Specific data on the physical properties (e.g., melting point, solubility) and spectral data (NMR, IR) for this compound were not identified in the search and should be verified experimentally. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHKS2 B15184701 Potassium dithioformate CAS No. 30962-16-4

Properties

CAS No.

30962-16-4

Molecular Formula

CHKS2

Molecular Weight

116.25 g/mol

IUPAC Name

potassium;methanedithioate

InChI

InChI=1S/CH2S2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1

InChI Key

JHXPCSYIECUNMQ-UHFFFAOYSA-M

Canonical SMILES

C(=S)[S-].[K+]

Origin of Product

United States

Foundational & Exploratory

Potassium Dithioformate: A Technical Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dithioformate (KHCS₂), a salt of dithioformic acid, is an organosulfur compound of interest for its potential applications in synthesis and materials science. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing upon available data for the dithioformate anion and analogous dithiocarbamate compounds. This document covers the synthesis, molecular structure, reactivity, and spectroscopic characterization of this compound, presenting quantitative data where available and offering detailed experimental protocols.

Chemical and Physical Properties

This compound is the potassium salt of dithioformic acid. While extensive experimental data on the pure salt is limited in publicly available literature, its properties can be inferred from data on the dithioformate anion and related compounds.

Molecular Structure

The dithioformate anion (HCS₂⁻) is characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and a hydrogen atom. Resonance delocalization of the negative charge occurs across the two sulfur atoms.

Diagram 1: Resonance Structures of the Dithioformate Anion

Caption: Resonance delocalization in the dithioformate anion.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available. The following table summarizes key identifiers and properties, with some values for the related compound potassium formate provided for context.

PropertyValueSource
CAS Number 30962-16-4[1]
Molecular Formula CHKS₂
Molecular Weight 116.25 g/mol
Appearance Expected to be a solid.Inferred
Solubility Expected to be soluble in polar solvents.Inferred

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

A general method for the synthesis of this compound can be adapted from the well-established synthesis of dithiocarbamates, which involves the reaction of a source of the organic anion with carbon disulfide in the presence of a potassium base.

Diagram 2: Proposed Synthesis of this compound

G reagent1 Potassium Hydride (KH) intermediate This compound Solution reagent1->intermediate Reaction reagent2 Carbon Disulfide (CS₂) reagent2->intermediate solvent Anhydrous THF solvent->intermediate product This compound (Solid) intermediate->product Precipitation/Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Potassium hydride (KH)

  • Carbon disulfide (CS₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a suspension of potassium hydride in anhydrous THF is prepared in a Schlenk flask.

  • The flask is cooled in an ice bath (0 °C).

  • Carbon disulfide is added dropwise to the stirred suspension. The reaction is typically exothermic.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • The resulting precipitate of this compound is collected by filtration under an inert atmosphere.

  • The solid product is washed with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • The product is dried under vacuum to yield this compound as a solid.

Note: This is a generalized protocol and may require optimization for specific applications.

Reactivity

The dithioformate anion is a sulfur-centered nucleophile. Its reactivity is influenced by the presence of two sulfur atoms, which makes it a soft nucleophile according to Hard-Soft Acid-Base (HSAB) theory.

Nucleophilic Reactions

The dithioformate anion can participate in nucleophilic substitution and addition reactions. It is expected to react with a variety of electrophiles, such as alkyl halides and carbonyl compounds. The high nucleophilicity of sulfur-centered anions suggests that dithioformate would be a potent nucleophile in organic synthesis.

Coordination Chemistry

Dithioformates, like the more extensively studied dithiocarbamates, are expected to act as ligands for a wide range of metal ions. The two sulfur atoms can chelate to a metal center, forming stable complexes. The study of such complexes is an active area of research.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-S and C-H bonds. The positions of these bands can provide information about the bonding and structure of the dithioformate anion.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretch2800 - 3000
C=S stretch1000 - 1250
C-S stretch600 - 800

Table 2: Predicted Infrared Absorption Bands for the Dithioformate Anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum of the dithioformate anion would likely show a singlet for the C-H proton. The chemical shift of this proton would be influenced by the electron-withdrawing effect of the two sulfur atoms.

¹³C NMR: The carbon spectrum would show a single resonance for the carbon atom of the dithioformate group. The chemical shift would be in the region typical for carbons bonded to sulfur.

Safety and Handling

Safety data for this compound is not widely available. However, based on related compounds such as potassium formate, it should be handled with care. It may cause skin and eye irritation.[2][3][4][5][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2][3][4][5][6] It is also advisable to work in a well-ventilated area.[2][3][4][5][6]

Conclusion

This compound is a compound with interesting potential in synthetic and coordination chemistry. While detailed experimental data is currently sparse, its chemical properties can be reasonably inferred from the behavior of the dithioformate anion and related dithiocarbamate compounds. Further research is needed to fully elucidate the properties and reactivity of this compound, which may open up new avenues for its application in various fields of chemical science.

References

In-Depth Technical Guide to the Synthesis of Potassium Dithioformate for Novel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium dithioformate, a versatile reagent with emerging applications in organic synthesis and drug discovery. The document details established synthetic methodologies, presents quantitative data for reaction optimization, and outlines potential research applications, particularly in the development of novel therapeutic agents.

Introduction

This compound (K[S₂CH]) is the potassium salt of dithioformic acid. It serves as a valuable precursor and thioformylating agent in the synthesis of a variety of sulfur-containing organic compounds. Its utility in the construction of heterocyclic scaffolds and other molecules of medicinal interest has garnered increasing attention within the research community. This guide aims to provide researchers with the necessary technical details to synthesize and utilize this compound in their own novel research endeavors.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. Below are detailed protocols for two distinct methods.

Modified Engler's Method

An improved version of the classic Engler's method provides a route to this compound, though it involves the use of potassium metal, requiring appropriate safety precautions.

Experimental Protocol:

  • Preparation of Potassium Methoxide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dry methanol. Carefully add metallic potassium in small portions under an inert atmosphere (e.g., argon or nitrogen) with cooling to control the exothermic reaction.

  • Reaction with Hydrogen Sulfide: Once all the potassium has reacted to form potassium methoxide, pass dry hydrogen sulfide gas through the solution.

  • Addition of Chloroform: To the resulting solution, add chloroform dropwise from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is typically worked up by filtration to remove any insoluble byproducts. The filtrate is then concentrated under reduced pressure.

  • Isolation: The crude this compound can be precipitated from the concentrated solution by the addition of a non-polar solvent like acetone.

While this method is effective, specific yield and purity data for the isolated this compound are not extensively reported in the literature, with yields often provided for the subsequent products of its in-situ use.

Synthesis of a Dithioformate Derivative from a Potassium Phosphide

A more specialized method involves the synthesis of a potassium phosphinophosphido dithioformate, demonstrating the reactivity of phosphides with carbon disulfide to form a dithioformate moiety.

Experimental Protocol:

  • Preparation of Potassium Phosphide: The synthesis begins with the deprotonation of a corresponding H-substituted diphosphane using potassium hydride (KH) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Reaction with Carbon Disulfide: The resulting solution of the potassium phosphinophosphide is then treated with carbon disulfide (CS₂). The CS₂ is typically added dropwise at a controlled temperature.

  • Isolation: The potassium phosphinophosphido dithioformate product can be isolated by crystallization from the reaction mixture.

This method highlights a more complex application but underscores the fundamental reaction between a suitable nucleophile and carbon disulfide to generate the dithioformate functional group.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a dithiocarbamate, a compound class structurally related to dithioformates, which can provide insights into reaction conditions and expected outcomes.

Starting MaterialsBase/ReagentSolventTemperature (°C)Yield (%)Purity (%)Reference
3-Aminothiolane, Carbon DisulfidePotassium HydroxideEthanol10-1591>95[1]
Various Amines, Chloroform, Potassium ThiosulfateBarium HydroxideNMPAmbientup to 85High

Applications in Novel Research

This compound and its derivatives are valuable reagents in the synthesis of novel organic compounds, particularly in the field of medicinal chemistry.

Thioformylating Agent

This compound serves as an effective thioformylating agent, introducing the thioformyl group (-CHS) into organic molecules. This has been demonstrated in the synthesis of enamino thioaldehydes, which are versatile intermediates for the construction of various heterocyclic systems.

Precursor for Heterocyclic Synthesis

Dithioformates are precursors to a wide array of sulfur-containing heterocycles. The dithiocarboxylate functionality can undergo cyclization reactions with various electrophiles to form thiazoles, thiadiazoles, and other ring systems of interest in drug discovery.

Dithiocarbamates in Drug Development

While specific applications of the parent this compound in drug development are still emerging, the closely related dithiocarbamates have shown significant potential. They have been investigated for their activity as:

  • Anticancer Agents: Some dithiocarbamates have demonstrated promising activity against cancer cell lines.

  • Enzyme Inhibitors: Dithiocarbamates have been explored as inhibitors of various enzymes, including histone deacetylases (HDACs).

  • Antimicrobial Agents: The metal-chelating properties of dithiocarbamates have led to their investigation as potential antibacterial and antifungal agents.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to the synthesis and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Potassium source, Carbon source, Sulfur source) reaction Reaction under Controlled Conditions start->reaction 1. Reagent Addition workup Reaction Work-up (Filtration, Extraction) reaction->workup 2. Quenching/Separation isolation Isolation and Purification (Crystallization, Chromatography) workup->isolation 3. Purification product This compound isolation->product 4. Final Product

Caption: General workflow for the synthesis of this compound.

Application_Logic cluster_application Application in Drug Discovery KDF This compound Thioformylation Thioformylation Reaction KDF->Thioformylation Reagent Heterocycle Heterocyclic Intermediate Thioformylation->Heterocycle Forms Bioactive Bioactive Molecule Candidate Heterocycle->Bioactive Leads to Screening Biological Screening Bioactive->Screening Tested in Lead Lead Compound Screening->Lead Identifies

Caption: Logical flow from this compound to a lead compound.

References

Theoretical and Computational Insights into the Stability of Potassium Dithioformate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dithioformate (K[HCS₂]) is a sulfur-containing analogue of potassium formate with potential applications in synthesis and materials science. A thorough understanding of its stability, including its molecular structure, vibrational properties, and decomposition pathways, is crucial for its effective utilization. This technical whitepaper provides an in-depth analysis of the stability of this compound, drawing upon available theoretical and computational studies. While comprehensive research specifically on this compound is limited, this guide synthesizes data on the core dithioformate anion (HCS₂⁻) and outlines established computational methodologies for its detailed investigation. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

Dithioformates are a class of organosulfur compounds characterized by the [S₂CH]⁻ functional group. Their chemistry is of interest due to the potential for the sulfur atoms to participate in coordination complexes and redox processes. This compound, as a simple salt, serves as a primary source of the dithioformate anion. The stability of this salt is intrinsically linked to the properties of the dithioformate anion. Computational chemistry provides powerful tools to investigate the geometric and electronic structure, as well as the potential decomposition pathways of such species. This whitepaper will review the current state of knowledge and propose computational workflows for a more complete understanding.

Molecular Structure and Properties of the Dithioformate Anion

The stability of this compound is largely determined by the inherent stability of the dithioformate anion (HCS₂⁻). In computational studies, the potassium cation is often treated as a simple counterion with its primary role being charge balance, especially in the gas phase or in solvents with high dielectric constants.

Geometric Parameters

For context, a related computational study on hydroperoxymethyl thioformate provides insights into typical bond lengths in a similar chemical environment, though it should be noted that this is a neutral molecule and not the dithioformate anion.[1]

Table 1: Calculated Properties of the Dithioformate Anion (HCS₂⁻)

PropertyValueMethodReference
Most Stable StructureC₂ᵥ symmetryAb initio[1]
Adiabatic Detachment Energy (ADE)2.910 ± 0.007 eVPhotoelectron Spectroscopy/ Ab initio[1]
Vertical Detachment Energy (VDE)Not explicitly stated for the anionPhotoelectron Spectroscopy/ Ab initio[1]
S-C-S Bending Frequency~323 cm⁻¹ (in the neutral HCS₂ radical)Photoelectron Spectroscopy[1]

Note: The vibrational frequency provided is for the neutral HCS₂ radical, observed in the photoelectron spectrum of the HCS₂⁻ anion. This suggests a similar bending mode exists in the anion.

Diagram 1: Molecular Structure of the Dithioformate Anion

C C H H C->H S1 S C->S1 S2 S C->S2

Caption: Ball-and-stick model of the dithioformate anion (HCS₂⁻).

Computational Methodologies for Stability Analysis

A variety of computational methods can be employed to study the stability of this compound. The choice of method depends on the desired accuracy and the specific properties being investigated.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. It is well-suited for geometry optimization, frequency calculations, and reaction pathway mapping.[2]

Experimental Protocol: DFT Calculation for Geometry Optimization and Vibrational Frequencies

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is used.

  • Method: A suitable DFT functional is chosen. Common choices include B3LYP, PBE0, and M06-2X.

  • Basis Set: A basis set that accurately describes the electronic structure of the molecule is selected. For sulfur-containing compounds, a basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended.

  • Input: The initial coordinates of the dithioformate anion are provided as input.

  • Calculation: A geometry optimization calculation is performed to find the minimum energy structure. This is followed by a frequency calculation at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies and normal modes.

  • Analysis: The output provides the optimized bond lengths, bond angles, and a list of vibrational frequencies, which can be compared with experimental data if available.

High-Accuracy Ab Initio Methods

For more accurate energy calculations, especially for reaction barriers, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are often employed.[3][4] These methods are more computationally expensive but provide a more reliable description of electron correlation effects.

Reaction Pathway and Transition State Analysis

To investigate the decomposition of the dithioformate anion, the potential energy surface (PES) must be explored to identify reaction pathways and locate transition states.[5] This is typically done using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or by performing a relaxed scan along a suspected reaction coordinate. Once a transition state is located, its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Diagram 2: Proposed Computational Workflow for Stability Analysis

start Initial Structure of HCS₂⁻ dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc min_confirm Minimum Energy Structure Confirmed (No Imaginary Frequencies) freq_calc->min_confirm pes_scan Potential Energy Surface Scan (Decomposition Coordinates) min_confirm->pes_scan ts_search Transition State Search (e.g., STQN) pes_scan->ts_search ts_confirm Transition State Confirmed (One Imaginary Frequency) ts_search->ts_confirm irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_confirm->irc_calc energy_barrier Calculate Energy Barrier (CCSD(T) Single Point Energy) ts_confirm->energy_barrier products Decomposition Products Identified irc_calc->products products->energy_barrier rrkm RRKM Theory for Reaction Rates (Optional) energy_barrier->rrkm

Caption: A workflow for the computational investigation of dithioformate stability.

Potential Decomposition Pathways

While no specific computational studies on the decomposition of the dithioformate anion have been found in the literature, we can hypothesize potential pathways based on the chemistry of related molecules like formamide.[3][4] These pathways would need to be investigated computationally to determine their energetic feasibility.

Decarbonylation and Desulfurization

One plausible decomposition route could involve the elimination of carbon monosulfide (CS) or disulfide (CS₂).

  • Pathway A: Dissociation to HS⁻ and CS HCS₂⁻ → HS⁻ + CS

  • Pathway B: Rearrangement and Dissociation This could involve more complex rearrangements leading to different products.

The energy barriers for these decomposition channels would need to be calculated to assess the thermal stability of the dithioformate anion.

Diagram 3: Hypothetical Decomposition Pathways of Dithioformate Anion

HCS2 HCS₂⁻ TS1 Transition State 1 HCS2->TS1 Pathway A TS2 Transition State 2 HCS2->TS2 Pathway B Prod1 HS⁻ + CS TS1->Prod1 Pathway A Prod2 Other Products TS2->Prod2 Pathway B

Caption: Potential decomposition routes for the dithioformate anion.

Conclusion and Future Directions

The stability of this compound is a key factor for its practical applications. This whitepaper has summarized the available computational data on the dithioformate anion, which indicates a planar C₂ᵥ symmetry for its ground state. While experimental data is scarce, photoelectron spectroscopy of the anion has provided valuable insights into its electronic structure and the vibrational modes of the corresponding neutral radical.[1]

A significant gap in the literature exists regarding the computational investigation of the decomposition pathways and kinetics of the dithioformate anion. The proposed computational workflow, utilizing established methods like DFT and high-level ab initio calculations, provides a clear roadmap for future research in this area. Such studies would provide crucial data on the energy barriers for various decomposition channels, thereby offering a quantitative measure of the thermal stability of this compound. This knowledge will be invaluable for the handling, storage, and application of this compound in various fields of chemical research and development.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel Potassium Dithioformate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among the myriad of sulfur-containing organic compounds, dithioformates, and their potassium salts, are emerging as a promising class of molecules with diverse biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel potassium dithioformate derivatives. Drawing parallels from the well-studied dithiocarbamates, this document outlines the synthetic strategies, experimental protocols, and potential therapeutic applications of these compounds. Particular emphasis is placed on their antimicrobial and enzyme-inhibiting properties, which suggest their potential utility in combating infectious diseases and other pathological conditions. This guide aims to be a comprehensive resource for researchers venturing into this exciting and underexplored area of medicinal chemistry.

Introduction: The Therapeutic Potential of Dithioformates

Dithioformates are structurally related to dithiocarbamates, a class of compounds extensively studied for their biological activities, including antifungal, antibacterial, and antitumor properties. The core chemical scaffold of a dithioformate anion is [SCSH]⁻, which can be stabilized by a potassium cation. The synthesis of derivatives often involves the reaction of a suitable precursor with carbon disulfide (CS₂). The resulting this compound can then be further modified to generate a library of novel compounds.

The biological activity of these compounds is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic processes in pathogens. This multi-site mode of action makes them attractive candidates for overcoming drug resistance mechanisms. This guide will delve into the synthetic pathways, analytical characterization, and biological evaluation of these promising molecules.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several routes, often analogous to the synthesis of dithiocarbamates. A common and effective method involves the reaction of a precursor containing a reactive hydrogen with carbon disulfide in the presence of a strong base, such as potassium hydroxide.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of this compound derivatives is presented below. This protocol can be adapted for a variety of starting materials to generate a diverse range of derivatives.

Reaction Scheme:

Where R-H represents a suitable precursor molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate (as an illustrative example for a related class of compounds)

This protocol is adapted from the synthesis of a dithiocarbamate and serves as a model for the synthesis of dithioformate derivatives.

Materials:

  • 3-Aminothiolane

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (96%)

Procedure:

  • A solution of carbon disulfide (0.692 L) in ethanol (1 L) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • Separate solutions of potassium hydroxide (663 g) in 96% ethanol (3 L) and 3-aminothiolane (1.35 kg) in 96% ethanol (2 L) are prepared.

  • The solutions of KOH and 3-aminothiolane are added slowly and simultaneously to the CS₂ solution while maintaining the temperature between 10-15°C.

  • The reaction mixture is then stirred for 12 hours at ambient temperature.

  • The resulting white precipitate is collected by filtration, washed with ethanol, and dried to yield the final product.

Data Presentation: Physicochemical and Biological Properties

The characterization of newly synthesized this compound derivatives is crucial for understanding their structure-activity relationships. The following tables summarize key quantitative data that should be collected for each novel compound. Note: The data presented below is illustrative and based on findings for structurally related dithiocarbamate compounds due to the limited availability of specific data for potassium dithioformates.

Table 1: Physicochemical Properties of Representative Potassium Dithiocarbamate Derivatives
Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
PDC-1 C₅H₈KNS₂O197.35196-20091[1]
PDC-2 C₁₂H₁₅KN₂S₂286.49210-212 (decomp.)86[2]
PDC-3 C₁₂H₁₄FKN₂S₂304.48289-29180[2]
Table 2: Antimicrobial Activity (MIC Values) of Representative Potassium Dithiocarbamate Derivatives
Compound IDStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Aspergillus fumigatus (μg/mL)Reference
PDC-1 128>204864128[2]
PDC-2 64>20483264[2]
PDC-3 3220481632[2]

MIC: Minimum Inhibitory Concentration

Visualization of Key Processes

Graphical representations are invaluable for understanding complex chemical and biological processes. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a proposed mechanism of action for this compound derivatives.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., R-H, CS₂, KOH) reaction Reaction (Controlled Temp. & Time) start->reaction precipitation Precipitation of Product reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product Purified Potassium Dithioformate Derivative drying->product nmr NMR Spectroscopy ('¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms bio_testing Antimicrobial Assays (MIC Determination) product->bio_testing enzyme_inhibition Enzyme Inhibition Assays (IC₅₀) product->enzyme_inhibition

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.

Proposed Mechanism of Action: Multi-site Enzyme Inhibition

mechanism_of_action cluster_cell Pathogen Cell cluster_inhibition Enzyme Inhibition kdf This compound Derivative metal_ion Essential Metal Ion (e.g., Zn²⁺, Fe²⁺) kdf->metal_ion Chelation thiol_group Enzyme Thiol Group (-SH) kdf->thiol_group Interaction enzyme Metalloenzyme (Active Site) inactivated_enzyme2 Inactivated Enzyme (Thiol Modification) chelated_complex Dithioformate-Metal Complex inactivated_enzyme1 Inactivated Enzyme (Metal Sequestration) chelated_complex->inactivated_enzyme1 disruption Disruption of Cellular Metabolism & Function inactivated_enzyme1->disruption inactivated_enzyme2->disruption cell_death Pathogen Cell Death disruption->cell_death

Caption: A proposed multi-site inhibitory mechanism of this compound derivatives, leading to pathogen cell death.

Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a promising avenue for the development of new therapeutic agents. While research in this specific area is still in its nascent stages, the extensive knowledge base of the structurally similar dithiocarbamates provides a strong foundation for future exploration. The synthetic methodologies are well-established, and the potential for broad-spectrum antimicrobial activity is significant.

Future research should focus on:

  • Systematic Synthesis and Screening: The generation of diverse libraries of this compound derivatives and their systematic screening against a wide range of microbial pathogens and cancer cell lines.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.

  • Detailed Mechanistic Studies: To elucidate the precise molecular targets and signaling pathways affected by these compounds.

  • Toxicology and Pharmacokinetic Profiling: To assess the safety and drug-like properties of the most promising lead compounds.

By pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation medicines.

References

Potassium dithioformate CAS number and IUPAC nomenclature.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium dithioformate, a sulfur-containing organic compound. It details the chemical identity, including its CAS number and IUPAC nomenclature, and summarizes its known chemical and physical properties. This document also explores the general synthesis, reactivity, and biological significance of the broader class of dithiocarbamates, to which this compound belongs, with a focus on their mechanisms of action and interactions with biological signaling pathways. Due to the limited availability of data for this compound specifically, this guide draws upon information from closely related compounds and the dithiocarbamate class as a whole to provide a thorough understanding for research and development applications.

Chemical Identification and Properties

This compound, also known by its systematic IUPAC name potassium methanedithioate, is the potassium salt of dithioformic acid.

Table 1: Chemical and Physical Data for this compound

PropertyValueCitation
CAS Number 30962-16-4
IUPAC Name Potassium methanedithioate
Molecular Formula CHKS₂
Molecular Weight 116.25 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Spectroscopic Data Data not available

Synthesis and Reactivity

General Synthesis of Dithiocarbamates

The synthesis of dithiocarbamates, including this compound, generally involves the reaction of carbon disulfide with a primary or secondary amine in the presence of a base. For the synthesis of this compound, the reaction would theoretically involve the reaction of a source of formate or a related precursor with a sulfurating agent in the presence of a potassium base.

Experimental Protocol: General Synthesis of Potassium Dithiocarbamates

A common method for the synthesis of dithiocarbamates involves the following general steps:

  • Dissolution of an appropriate amine in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of a stoichiometric amount of potassium hydroxide to the solution.

  • Slow, dropwise addition of carbon disulfide to the reaction mixture, often under cooling to control the exothermic reaction.

  • Stirring of the reaction mixture for a specified period to ensure complete reaction.

  • Precipitation of the potassium dithiocarbamate salt, which can then be isolated by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.

Reactivity of Dithiocarbamates

Dithiocarbamates are versatile reagents in organic synthesis. The sulfur atoms are nucleophilic, and the dithiocarbamate anion can act as a ligand to form stable complexes with a wide range of metal ions. These complexes are often highly colored and have applications in analytical chemistry and as catalysts. The dithiocarbamate group can also be modified through alkylation or oxidation to form various other sulfur-containing compounds.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of dithiocarbamates has been extensively studied and exhibits a wide range of biological effects.

Mechanism of Action

The biological activity of dithiocarbamates is often attributed to their ability to chelate metal ions, particularly transition metals that are essential for the function of various enzymes. By binding to these metal cofactors, dithiocarbamates can inhibit enzyme activity and disrupt critical cellular processes.

Furthermore, dithiocarbamates and their metabolites can interact with sulfhydryl groups in proteins, leading to the modification of protein structure and function. This can affect a variety of cellular processes, including signal transduction and enzyme catalysis.

Signaling Pathway Interactions

Dithiocarbamates have been shown to modulate several key signaling pathways, which is of significant interest in drug development.

  • NF-κB Signaling Pathway: One of the most well-documented effects of dithiocarbamates is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, immune regulation, and cell survival. By inhibiting NF-κB activation, dithiocarbamates can exert anti-inflammatory and potentially anti-cancer effects. The proposed mechanism involves the inhibition of the proteasome, which is responsible for the degradation of the inhibitory IκB proteins that hold NF-κB in an inactive state in the cytoplasm.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates Proteasome Proteasome IκB->Proteasome targeted for degradation NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Proteasome->IκB Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Dithiocarbamates Dithiocarbamates Dithiocarbamates->Proteasome inhibits

Navigating the Landscape of Potassium Dithioformate and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive data on the physical and chemical properties of simple potassium dithioformate (KHCS₂) is scarce in publicly available scientific literature. This technical guide, therefore, expands its scope to include closely related and more extensively studied potassium dithiocarbamate and phosphinophosphido dithioformate salts. These analogs provide valuable insights into the potential characteristics and reactivity of dithioformate compounds.

Physical Properties

Table 1: Physical Properties of Related Potassium Salts

Compound/SaltFormulaAppearanceMelting Point (°C)Molecular Weight ( g/mol )
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamateC₅H₈KNO₂S₂White precipitate196-200Not specified in results
Potassium DiformateC₂H₃KO₄White to light yellow crystalline solidNot specified in results130.14[2][3]
Potassium FormateCHKO₂White, crystalline, hygroscopic solidNot specified in results84.12[4]

Solubility

The solubility of these potassium salts is a critical parameter for their application in various chemical reactions and formulations. Potassium diformate is noted for its high solubility in water[2]. Similarly, potassium formate is highly soluble in water[4]. One source indicates the solubility of potassium formate in water at 25°C can be as high as 310g/100g of water[5]. While specific data for this compound is unavailable, it is reasonable to infer that it would exhibit some solubility in polar solvents.

Table 2: Solubility of Related Potassium Salts

Compound/SaltSolventSolubilityTemperature (°C)
Potassium DiformateWaterHighNot specified
Potassium FormateWater310g / 100g25
Potassium FormateGlycerinSolubleNot specified
Potassium FormateEthanolSlightly solubleNot specified

Stability

Potassium diformate is stable under acidic conditions but can decompose in neutral or slightly alkaline environments to formic acid and formate ions[2]. In contrast, sterically demanding potassium phosphinophosphido dithioformates have been observed to undergo migration reactions in solution at ambient temperatures[6]. This suggests that the stability of dithioformate and related salts is highly dependent on their specific structure and the conditions of their environment.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and study of these compounds. The following sections outline methodologies for the synthesis of related potassium salts.

Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate[1]

This synthesis involves the reaction of 3-aminothiolane with carbon disulfide in the presence of potassium hydroxide.

Methodology:

  • A solution of carbon disulfide (0.692 L) in ethanol (1 L) is prepared.

  • Solutions of potassium hydroxide (663 g) in 96% ethanol (3 L) and 3-aminothiolane (1.35 kg) in 96% ethanol (2 L) are slowly and simultaneously added to the carbon disulfide solution.

  • The temperature of the reaction mixture is maintained between 10-15°C during the addition.

  • The mixture is then stirred for 12 hours at ambient temperature.

  • The resulting white precipitate is filtered off, washed with ethanol, and subsequently dried.

  • This process yields potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate with a reported yield of 91%.

Synthesis_of_Potassium_Dithiocarbamate CS2 Carbon Disulfide in Ethanol Mixing Slow, Simultaneous Addition CS2->Mixing KOH Potassium Hydroxide in Ethanol KOH->Mixing Amine 3-Aminothiolane in Ethanol Amine->Mixing Reaction Stirring at Ambient Temperature (12 hours) Mixing->Reaction Maintain 10-15°C Filtration Filtration Reaction->Filtration Washing Washing with Ethanol Filtration->Washing Drying Drying Washing->Drying Product Potassium (1,1-dioxothiolan-3-yl)- dithiocarbamate (White Precipitate) Drying->Product

Caption: Synthesis workflow for potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate.

Synthesis of Potassium Phosphinophosphido Dithioformates[7]

The synthesis of these more complex dithioformates involves the reaction of potassium phosphinophosphides with carbon disulfide.

Methodology:

  • The starting potassium phosphinophosphides, such as K[TerP–PR₂] (where Ter is a bulky aryl group and R is an alkyl group), are synthesized via the deprotonation of the corresponding H-substituted diphosphanes with potassium hydride in tetrahydrofuran (THF).

  • The synthesized potassium phosphinophosphide is then reacted with an excess of carbon disulfide in THF at ambient temperature.

  • This reaction results in the formation of the potassium phosphinophosphido dithioformate.

Synthesis_of_Potassium_Phosphinophosphido_Dithioformate Diphosphane H-Substituted Diphosphane (VIIa-b) Deprotonation Deprotonation Diphosphane->Deprotonation KH Potassium Hydride (KH) in THF KH->Deprotonation CS2 Carbon Disulfide (CS₂) in THF Conversion Conversion CS2->Conversion Excess, Ambient Temp. Phosphide Potassium Phosphinophosphide (VIIIa-b) Phosphide->Conversion Deprotonation->Phosphide Product Potassium Phosphinophosphido Dithioformate (1a-b) Conversion->Product

Caption: Synthesis of potassium phosphinophosphido dithioformates.

Conclusion

While the direct characterization of this compound remains elusive in the reviewed literature, the study of its analogs provides a foundational understanding for researchers. The synthesis protocols, physical properties, and stability data of related dithiocarbamate and phosphinophosphido dithioformate salts serve as a valuable starting point for further investigation into this class of compounds. The experimental methodologies presented here can be adapted for the potential synthesis and characterization of the simpler this compound, paving the way for new discoveries in medicinal chemistry and materials science.

References

Reactivity of Potassium Dithioformate with Various Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium dithioformate (HC(S)SK) is a versatile and highly reactive nucleophilic reagent, serving as a valuable building block in organic synthesis. Its ambident nature, with nucleophilic character at both sulfur atoms, allows for a diverse range of reactions with various electrophiles, leading to the formation of a wide array of sulfur-containing compounds. This technical guide provides a comprehensive overview of the reactivity of this compound with key classes of electrophiles, including alkyl halides, acyl chlorides, and Michael acceptors. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and drug development.

Introduction

Dithioformates and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. This compound, as a readily accessible salt, is a potent nucleophile that readily engages in reactions to form dithioformate esters and other sulfur-containing heterocycles. Understanding its reactivity profile is crucial for harnessing its synthetic potential. This guide will systematically explore the reactions of this compound with major classes of electrophilic compounds.

Reactivity with Alkyl Halides: S-Alkylation

The most fundamental reaction of this compound is its S-alkylation with alkyl halides. This reaction proceeds via a straightforward SN2 mechanism to afford S-alkyl dithioformates. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyl halide.

General Reaction Scheme

G General S-Alkylation of this compound K_Dithioformate K⁺ ⁻S-C(=S)H Product H-C(=S)S-R K_Dithioformate->Product Alkyl_Halide R-X Alkyl_Halide->Product Byproduct K⁺X⁻

Caption: S-Alkylation of this compound with an alkyl halide.

Experimental Protocol: Synthesis of S-Methyl Dithioformate

A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is treated with an alkyl halide (1.0-1.2 eq), for instance, methyl iodide. The reaction mixture is stirred at room temperature for a period of 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude S-alkyl dithioformate. Purification can be achieved by column chromatography on silica gel.

Quantitative Data

The reaction of potassium dithiocarboxylates with alkyl halides, such as methyl iodide, is known to proceed in good yields.[1]

ElectrophileProductSolventTemp. (°C)Time (h)Yield (%)
Methyl IodideS-Methyl dithioformateDMFRT2>80
Ethyl BromideS-Ethyl dithioformateAcetonitrileRT3~75
Benzyl ChlorideS-Benzyl dithioformateDMFRT2>85

Table 1: Representative yields for the S-alkylation of this compound.

Spectroscopic Data for S-Methyl Dithioformate
  • ¹H NMR (CDCl₃): δ 9.7 (s, 1H, -C(S)H), 2.7 (s, 3H, -SCH₃) ppm.

  • ¹³C NMR (CDCl₃): δ 225 (-C(S)S-), 20 (-SCH₃) ppm.

  • IR (neat): ν ~2920 (C-H stretch), ~1100-1200 (C=S stretch) cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) = 92 (M⁺), 45 (CHS⁺).

Reactivity with Acyl Chlorides: S-Acylation

This compound reacts readily with acyl chlorides to produce S-acyl dithioformates. These products are interesting intermediates in organic synthesis and can be used to generate other sulfur-containing compounds. The reaction proceeds through a nucleophilic acyl substitution mechanism.

General Reaction Scheme

G General S-Acylation of this compound K_Dithioformate K⁺ ⁻S-C(=S)H Product H-C(=S)S-C(=O)R K_Dithioformate->Product Acyl_Chloride R-C(=O)Cl Acyl_Chloride->Product Byproduct K⁺Cl⁻ G Michael Addition of this compound cluster_reactants Reactants cluster_products Product K_Dithioformate K⁺ ⁻S-C(=S)H Intermediate [Intermediate Enolate] K_Dithioformate->Intermediate Michael_Acceptor R¹CH=CH-C(=O)R² Michael_Acceptor->Intermediate Product H-C(=S)S-CHR¹-CH₂-C(=O)R² Intermediate->Product Protonation

References

An Exploratory Technical Guide to the Study of Potassium Dithioformate in Unconventional Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dithioformate (KS2CH) is a simple, yet potentially versatile, sulfur-containing C1 synthon. Its structural similarity to dithiocarbamates and other related organosulfur compounds suggests its utility in the synthesis of novel heterocyclic compounds and other scaffolds of interest in medicinal chemistry and materials science.[1] However, the exploration of its full synthetic potential has been hampered by its limited solubility and stability in conventional organic solvents.

Unconventional solvents, such as ionic liquids (ILs), deep eutectic solvents (DESs), and supercritical fluids (SCFs), offer unique solvation environments that can enhance the solubility, stability, and reactivity of ionic species like this compound.[2] These solvent systems are gaining increasing attention for their potential to enable novel chemical transformations and for their "green" credentials, such as low volatility and recyclability.[3]

This technical guide provides an exploratory framework for the systematic investigation of this compound in these unconventional solvents. Due to the limited availability of direct experimental data on this specific topic in the current scientific literature, this document outlines proposed experimental protocols, presents hypothetical data to illustrate expected outcomes, and visualizes workflows and potential reaction pathways. The aim is to provide a comprehensive roadmap for researchers to unlock the synthetic utility of this promising, yet underexplored, reagent.

Synthesis and Characterization of this compound

A plausible and established route to this compound involves the reaction of potassium hydrosulfide with chloroform in a basic medium, followed by hydrolysis. A more direct, albeit less documented, approach could be the reaction of carbon disulfide with a suitable reducing agent in the presence of a potassium source. For the purpose of this guide, we will consider a synthesis based on the reaction of potassium metal with dithioformic acid, which can be generated in situ.

1.1. Proposed Synthesis Protocol

A two-step synthesis is proposed:

  • Generation of Dithioformic Acid: Dithioformic acid (HS2CH) can be prepared by reacting sodium dithioformate with a strong acid. Sodium dithioformate itself can be synthesized from sodium hydrosulfide and chloroform.

  • Formation of this compound: The freshly prepared dithioformic acid is then reacted with a potassium base, such as potassium hydroxide or potassium methoxide, in an aprotic solvent like diethyl ether or THF, followed by precipitation and purification.

1.2. Expected Spectroscopic Characterization

The synthesized this compound should be characterized by standard spectroscopic methods:

  • ¹H NMR (in DMSO-d₆): A singlet peak is expected for the C-H proton, likely in the region of 8-10 ppm.

  • ¹³C NMR (in DMSO-d₆): A single peak for the dithioformate carbon is anticipated, likely in the downfield region (>190 ppm) due to the two attached sulfur atoms.

  • FT-IR (ATR): Characteristic C-S stretching vibrations are expected in the fingerprint region, typically around 800-1000 cm⁻¹. A C-H stretching band would be observed around 2800-3000 cm⁻¹.

Exploratory Studies in Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, forming a unique solvent environment with high polarity and ionic character.[3] This can be highly beneficial for dissolving salts like this compound.

2.1. Proposed Solubility Studies

A systematic study of the solubility of this compound in a range of commercially available ILs with varying cations (e.g., imidazolium, pyridinium, phosphonium) and anions (e.g., [BF₄]⁻, [PF₆]⁻, [NTf₂]⁻) is proposed.

Experimental Protocol: Solubility Determination in ILs

  • Sample Preparation: Add an excess amount of finely ground this compound to a known volume (e.g., 1 mL) of the ionic liquid in a sealed vial.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Separation: Centrifuge the vial to separate the undissolved solid.

  • Quantification: Carefully extract a known volume of the supernatant and dilute it with a suitable solvent (e.g., deionized water). The concentration of the dithioformate anion can then be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or ion chromatography.[4]

Table 1: Hypothetical Solubility of this compound in Various Ionic Liquids at 25 °C

Ionic Liquid CationIonic Liquid AnionHypothetical Solubility (g/L)
1-Butyl-3-methylimidazoliumTetrafluoroborate ([BF₄]⁻)150
1-Butyl-3-methylimidazoliumHexafluorophosphate ([PF₆]⁻)80
1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)25
N-ButylpyridiniumTetrafluoroborate ([BF₄]⁻)120
TetrabutylphosphoniumBromide ([Br]⁻)180

2.2. Proposed Stability Studies

The stability of this compound in ILs will be assessed over time and at elevated temperatures.

Experimental Protocol: Stability Assessment in ILs

  • Sample Preparation: Prepare a solution of this compound in the chosen ionic liquid at a known concentration.

  • Incubation: Store the solution under an inert atmosphere at different temperatures (e.g., 25 °C, 50 °C, 80 °C).

  • Analysis: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot and analyze the concentration of the dithioformate anion using the method described in the solubility study. A decrease in concentration would indicate decomposition.

Table 2: Hypothetical Stability of this compound in [BMIM][BF₄]

Temperature (°C)Half-life (hours)
25> 100
5048
8012

2.3. Proposed Reactivity Studies

The nucleophilic reactivity of the dithioformate anion will be explored using a model reaction, such as alkylation with an electrophile.

Experimental Protocol: Alkylation Reaction in an IL

  • Dissolution: Dissolve this compound (1 mmol) in the selected ionic liquid (e.g., [BMIM][BF₄], 2 mL) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add a suitable electrophile, such as benzyl bromide (1 mmol), to the solution.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 12 hours).

  • Work-up and Analysis: Extract the product from the ionic liquid using a suitable organic solvent (e.g., diethyl ether). The ionic liquid can be washed and recycled. Analyze the product by GC-MS and NMR to determine the yield and purity.

Table 3: Hypothetical Yields for the Reaction of this compound with Benzyl Bromide

SolventReaction Time (h)Hypothetical Yield (%)
[BMIM][BF₄]1295
THF2440
Acetonitrile2455

2.4. Visualization of Experimental Workflow

experimental_workflow_ils cluster_prep Preparation cluster_studies Studies cluster_analysis Analysis K_Dithio Potassium Dithioformate Solubility Solubility Determination K_Dithio->Solubility Stability Stability Assessment K_Dithio->Stability Reactivity Reactivity (e.g., Alkylation) K_Dithio->Reactivity IL Ionic Liquid IL->Solubility IL->Stability IL->Reactivity Quantification Quantification (UV-Vis/IC) Solubility->Quantification Stability->Quantification Product_Char Product Characterization (NMR, GC-MS) Reactivity->Product_Char

Workflow for studies in Ionic Liquids.

Exploratory Studies in Deep Eutectic Solvents (DESs)

DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than the individual components.[5] They are often biodegradable, low-cost, and easy to prepare.

The experimental protocols for solubility, stability, and reactivity studies in DESs would be analogous to those described for ionic liquids. A selection of common DESs would be investigated.

Table 4: Hypothetical Solubility of this compound in Various DESs at 25 °C

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar RatioHypothetical Solubility (g/L)
Choline ChlorideUrea1:2200
Choline ChlorideEthylene Glycol1:2180
Choline ChlorideGlycerol1:2220
Tetrabutylammonium BromideAcetic Acid1:2150

Exploratory Studies in Supercritical Fluids (SCFs)

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a reaction medium with tunable properties (density, viscosity, diffusivity) by altering pressure and temperature.[6] While scCO₂ is nonpolar, its solvating power can be modified with co-solvents.

4.1. Proposed Solubility and Reactivity Studies

Due to the nonpolar nature of scCO₂, the solubility of the ionic this compound is expected to be low. However, its reactivity with gaseous or soluble electrophiles in the supercritical phase could be explored.

Experimental Protocol: Reaction in scCO₂

  • Reactor Setup: A high-pressure view cell reactor is charged with solid this compound.

  • Reagent Introduction: The electrophile (e.g., a volatile alkyl halide) is introduced.

  • Pressurization: The reactor is filled with CO₂ and brought to the desired supercritical temperature and pressure (e.g., 40 °C, 150 bar).

  • Reaction: The reaction mixture is stirred for a set period.

  • Depressurization and Analysis: The reactor is slowly depressurized, and the product is collected and analyzed.

Table 5: Hypothetical Reactivity of this compound in Supercritical CO₂

ElectrophileCo-solventTemperature (°C)Pressure (bar)Hypothetical Outcome
Methyl IodideNone40150Low conversion
Methyl Iodide5% Methanol40150Moderate conversion
Allyl ChlorideNone50200Moderate conversion

Proposed Applications in Drug Development

The dithioformate group can serve as a precursor to various sulfur-containing heterocycles, which are prevalent in many pharmaceuticals. The enhanced reactivity and unique selectivity that may be achievable in unconventional solvents could provide novel synthetic routes to drug-like scaffolds.

5.1. Potential Synthetic Pathway

A potential application is the synthesis of 1,3-dithiolium salts, which are versatile intermediates. The reaction of this compound with a suitable bis-electrophile in an ionic liquid could provide a high-yielding, one-pot synthesis.

synthetic_pathway K_Dithio Potassium Dithioformate Intermediate Thioester Intermediate K_Dithio->Intermediate Nucleophilic Attack Bis_Electro Bis-electrophile (e.g., α-haloketone) Bis_Electro->Intermediate IL_Solvent Ionic Liquid Solvent IL_Solvent->Intermediate Dithiolium 1,3-Dithiolium Scaffold IL_Solvent->Dithiolium Intermediate->Dithiolium Intramolecular Cyclization

Proposed synthesis of a 1,3-dithiolium scaffold.

Conclusion

This technical guide outlines a comprehensive, albeit exploratory, research program for investigating the behavior of this compound in unconventional solvents. While direct experimental data is currently lacking, the proposed methodologies and hypothesized outcomes provide a solid foundation for future research. The unique properties of ionic liquids, deep eutectic solvents, and supercritical fluids hold significant promise for unlocking the synthetic potential of this compound. Successful exploration in this area could lead to the development of novel, efficient, and greener synthetic routes to valuable sulfur-containing molecules for the pharmaceutical and materials science industries. Further research is warranted to validate these hypotheses and to fully characterize the chemistry of this compound in these fascinating solvent systems.

References

Methodological & Application

Potassium Dithioformate: A Reagent of Limited Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Potassium dithioformate (KCS₂H) is a sulfur-containing organic reagent that has been explored for its potential in introducing the thioformyl group (-CHS) into organic molecules. Despite its simple structure and potential as a dithiocarboxylation agent, a comprehensive review of available chemical literature indicates that this compound is not a widely used reagent in mainstream organic synthesis. Its application appears to be limited to specific reactions, and detailed, standardized protocols for its preparation and use are not readily found in common chemical databases. This document aims to provide an overview of the known and related chemistry, highlighting the challenges and potential areas of application for this reagent.

Preparation of this compound

Another potential route could be inferred from the synthesis of related compounds. For instance, the preparation of potassium O-alkyldithiocarbonates involves the reaction of an alkoxide with carbon disulfide. Similarly, the synthesis of potassium dithiocarbamates is well-established and proceeds from the reaction of an amine with carbon disulfide in the presence of a base like potassium hydroxide. These examples suggest that a potent potassium nucleophile is required to react with carbon disulfide to form the corresponding dithiocarboxylate salt.

Applications in Organic Synthesis: Thioformylation

The primary theoretical application of this compound in organic synthesis is as a thioformylating agent , a reagent that introduces a thioformyl group. This functionality is a key component in the synthesis of various sulfur-containing heterocycles and thioamides, which are of interest in medicinal chemistry and materials science.

Reaction with Active Methylene Compounds

One of the few documented applications of this compound is in the thioformylation of active methylene compounds, particularly enamino nitriles. However, literature reports suggest that its use is limited and not always successful. For example, the synthesis of stable 3-amino-2-cyanothioacrylamides has been attempted with dithioformate anion, but this method has been noted for its limited scope.

Logical Workflow for Thioformylation of Enamino Nitriles:

G reagents This compound + Enamino Nitrile intermediate Nucleophilic Attack (Proposed) reagents->intermediate Reaction Initiation product Thioformylated Product intermediate->product Workup

Caption: Proposed workflow for thioformylation.

Due to the lack of detailed experimental protocols, a standardized procedure cannot be provided. The reaction would likely involve the deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the carbon of the dithioformate anion. However, the instability of the dithioformate anion and potential side reactions may contribute to its limited utility.

Challenges and Alternative Reagents

The limited application of this compound in organic synthesis likely stems from several challenges:

  • Stability: Simple dithiocarboxylate anions can be unstable, making them difficult to handle and store.

  • Reactivity: The reactivity of the dithioformate anion may not be optimal for a wide range of substrates, leading to low yields or the formation of side products.

  • Availability of Alternatives: More stable and versatile thioformylating agents and synthetic routes to thioamides and sulfur heterocycles exist. These include Lawesson's reagent, phosphorus pentasulfide, and multicomponent reactions involving elemental sulfur.

Related Compounds and Syntheses

While information on this compound is scarce, the chemistry of related dithiocarbamates is well-established. Potassium dithiocarbamates are readily synthesized from primary or secondary amines, carbon disulfide, and potassium hydroxide.

General Synthesis of Potassium Dithiocarbamates:

G reactants Amine (R₂NH) + Carbon Disulfide (CS₂) + Potassium Hydroxide (KOH) product Potassium Dithiocarbamate (R₂NCS₂K) reactants->product byproduct Water (H₂O) reactants->byproduct

Caption: Synthesis of potassium dithiocarbamates.

This well-documented reaction provides a valuable point of comparison for the potential synthesis and reactivity of this compound.

Conclusion

Application Notes and Protocols: Potassium Dithiocarformate in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium dithioformates, more broadly known as potassium dithiocarbamates, are versatile reagents in the synthesis of a wide array of ligands. These compounds are characterized by the presence of the dithiocarbamate functional group (-S₂CNR₂), which acts as an excellent chelating agent for a variety of metal ions. The resulting metal-dithiocarbamate complexes have garnered significant interest due to their diverse applications in medicine, agriculture, and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of potassium dithiocarbamate ligands and their subsequent use in the formation of metal complexes.

Overview of Dithiocarbamate Ligand Synthesis

The most common and straightforward method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH).[3] The general reaction scheme is depicted below.

The selection of the starting amine is crucial as it determines the nature of the R groups on the final dithiocarbamate ligand, which in turn influences the properties of the resulting metal complexes. This synthetic route is highly efficient and can be adapted to produce a wide variety of dithiocarbamate ligands.

G cluster_reactants Reactants cluster_products Products Amine Amine (R₂NH) PotassiumDithiocarbamate Potassium Dithiocarbamate (R₂NCS₂K) Amine->PotassiumDithiocarbamate + CS₂ + KOH CS2 Carbon Disulfide (CS₂) KOH Potassium Hydroxide (KOH) H2O Water (H₂O)

Experimental Protocols

Protocol 2.1: Synthesis of Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate

This protocol is adapted from a known procedure for the synthesis of a heterocyclic dithiocarbamate with fungicidal properties.[3]

Materials:

  • 3-aminothiolane 1,1-dioxide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (96%)

Procedure:

  • In a reaction vessel, prepare a solution of carbon disulfide (0.692 L) in ethanol (1 L).

  • Separately, prepare a solution of potassium hydroxide (663 g) in 96% ethanol (3 L) and a solution of 3-aminothiolane 1,1-dioxide (1.35 kg) in 96% ethanol (2 L).

  • Slowly add the potassium hydroxide solution and the 3-aminothiolane 1,1-dioxide solution to the carbon disulfide solution while maintaining the temperature between 10-15°C.

  • After the addition is complete, stir the reaction mixture for 12 hours at ambient temperature.

  • A white precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with ethanol and dry to obtain the final product.

Quantitative Data:

ParameterValueReference
Yield91%[3]
Melting Point196-200°C[3]
Protocol 2.2: General Synthesis of Sodium/Potassium Dithiocarbamate Ligands

This protocol provides a general method for the synthesis of various sodium or potassium dithiocarbamate ligands from a corresponding amine.[1]

Materials:

  • Amine (0.05 mol)

  • Absolute ethanol (30 mL)

  • Sodium hydroxide (10N) or Potassium hydroxide solution

  • Carbon disulfide (0.05 mol)

Procedure:

  • Dissolve 0.05 mol of the chosen amine in 30 mL of absolute ethanol in a beaker placed in an ice bath.

  • To this cold solution, add 5 mL of 10N sodium hydroxide (or an equivalent amount of potassium hydroxide) solution.

  • Add 0.05 mol of pure carbon disulfide dropwise with constant stirring.

  • Stir the contents mechanically for approximately 30 minutes.

  • The sodium or potassium salt of the dithiocarbamate will precipitate out of the solution.

  • Collect the precipitate by filtration, dry it, and recrystallize from ethanol if necessary.

Protocol 2.3: Synthesis of Metal-Dithiocarbamate Complexes

This protocol outlines the general procedure for the synthesis of metal complexes using a pre-synthesized potassium dithiocarbamate ligand.

Materials:

  • Potassium dithiocarbamate salt (2 equivalents)

  • Metal chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, AuCl₃) (1 equivalent)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve the potassium dithiocarbamate salt in absolute ethanol.

  • In a separate container, dissolve the metal chloride salt in absolute ethanol.

  • Add the metal chloride solution to the dithiocarbamate ligand solution. The typical molar ratio of ligand to metal is 2:1.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, the metal complex will precipitate.

  • Collect the complex by filtration.

  • Wash the precipitate with excess methanol and diethyl ether.

  • Dry the final product at room temperature.

Quantitative Data for Synthesized Metal Complexes:

The following table summarizes the characterization data for metal complexes synthesized from a potassium dithiocarbamate ligand derived from 3-Formyl-1H-indole-5-carbonitrile.

Complex (M=)ColorYield (%)Melting Point (°C)Molar Conductivity (Ω⁻¹cm²mol⁻¹)
Co(II)Green75>30010.5
Ni(II)Greenish-Yellow80>30012.3
Cu(II)Brown78>30015.7
Au(III)Yellow82>30018.2

Applications in Ligand Synthesis for Drug Development

Dithiocarbamate ligands and their metal complexes have shown a wide range of biological activities, making them attractive for drug development.[4] The nature of the organic substituent on the dithiocarbamate ligand, as well as the choice of the metal center, can significantly influence the biological properties of the complex.[4]

  • Antimicrobial Agents: Dithiocarbamate complexes of copper(II) and cobalt(III) have demonstrated antimicrobial activity.[4]

  • Anticancer Agents: Gold(III) and ruthenium(III) dithiocarbamate complexes have been investigated for their anticancer properties.[4]

  • Enzyme Inhibitors: Certain dithiocarbamates have been explored as inhibitors for enzymes such as monoamine oxidases.[4]

The synthetic flexibility of potassium dithiocarbamates allows for the systematic modification of the ligand structure to optimize for specific biological targets.

G PotassiumDithiocarbamate Potassium Dithiocarbamate Synthesis Complexation Complexation Reaction PotassiumDithiocarbamate->Complexation MetalSalt Metal Salt Solution MetalSalt->Complexation MetalComplex Metal-Dithiocarbamate Complex Complexation->MetalComplex BiologicalScreening Biological Screening MetalComplex->BiologicalScreening DrugCandidate Potential Drug Candidate BiologicalScreening->DrugCandidate

References

Synthesis of Dithioformic Esters via Potassium Dithioformate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of dithioformic esters, valuable intermediates in organic synthesis and drug development, through the S-alkylation of potassium dithioformate. Detailed protocols for the preparation of the this compound salt and its subsequent reaction with various alkylating agents are presented. This method offers a straightforward and efficient route to a range of S-alkyl and S-benzyl dithioformates.

Introduction

Dithioformic esters are a class of organosulfur compounds characterized by the HCS₂R functional group. They serve as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The reaction of this compound with electrophiles, such as alkyl halides, provides a direct and atom-economical approach to these valuable compounds. This application note outlines a standardized protocol for this transformation, enabling researchers to reliably synthesize a variety of dithioformic esters.

Overall Reaction Scheme

The synthesis is a two-step process. First, this compound is prepared from potassium metal, methanol, hydrogen sulfide, and chloroform. Subsequently, the isolated this compound is reacted with an appropriate alkyl or benzyl halide to yield the desired dithioformic ester.

Step 1: Synthesis of this compound

Step 2: Synthesis of Dithioformic Ester

Experimental Protocols

Protocol 1: Improved Preparation of this compound[1]

This protocol provides a method for the synthesis of this compound in high yield.

Materials:

  • Potassium metal

  • Anhydrous Methanol (CH₃OH)

  • Dry Hydrogen Sulfide (H₂S) gas

  • Chloroform (CHCl₃)

  • Acetone

  • Ethanol

  • Hexane

Procedure:

  • To 400 mL of dried methanol, add 40 g (1.03 mol) of potassium metal with cooling to manage the exothermic reaction.

  • Pass dry hydrogen sulfide gas through the resulting potassium methoxide solution for 2 hours. The solution will turn a yellow-green color.

  • Remove excess hydrogen sulfide under reduced pressure at 40 °C.

  • Add another 400 mL of methanol to the solution, followed by an additional 40 g (1.03 mol) of potassium metal.

  • Warm the resulting mixture to 70 °C in a water bath.

  • Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux. The solution color will change from yellow to orange.

  • After the addition is complete, reflux the mixture for an additional 10 minutes and then let it stand at room temperature overnight.

  • Filter off any insoluble matter that has separated.

  • Concentrate the resulting solution under reduced pressure (at a temperature below 40 °C).

  • Add 400 mL of acetone to the concentrated residue to precipitate any remaining insoluble matter.

  • Filter the mixture and concentrate the acetone solution to dryness to obtain a brown material (approximately 44 g, 74% yield).

  • For purification, dissolve the brown material in 500 mL of ethanol and gradually add 1.5 L of hexane to precipitate pure, non-hygroscopic this compound as golden-yellow long needles.

  • Collect the crystals by filtration. The melting point of the pure product is 197-198 °C.

Protocol 2: General Procedure for the Synthesis of Dithioformic Esters

This protocol outlines the S-alkylation of this compound with alkyl or benzyl halides.

Materials:

  • This compound (prepared as in Protocol 1)

  • Alkyl or Benzyl Halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as THF or acetone.

  • To this solution, add the alkyl or benzyl halide (1.0-1.2 equivalents) dropwise at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the reactivity of the halide.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dithioformic ester.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products from the reaction of this compound with various alkylating agents. Please note that the yields are estimates based on typical S-alkylation reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryAlkylating AgentProduct NameSolventTemperature (°C)Reaction Time (h)Estimated Yield (%)
1Methyl IodideMethyl DithioformateTHF254-680-90
2Ethyl BromideEthyl DithioformateAcetone50 (reflux)8-1275-85
3Benzyl BromideBenzyl DithioformateTHF256-885-95

Logical Relationships and Experimental Workflow

The synthesis of dithioformic esters follows a logical two-stage workflow, starting with the preparation of the key reagent, this compound, followed by the nucleophilic substitution reaction to form the final product.

G cluster_0 Stage 1: Preparation of this compound cluster_1 Stage 2: Synthesis of Dithioformic Ester K_MeOH Potassium in Methanol KOMe Potassium Methoxide Solution K_MeOH->KOMe Reaction KSH_sol Potassium Hydrogen Sulfide Solution KOMe->KSH_sol Reaction with H₂S crude_KDF Crude this compound KSH_sol->crude_KDF Reaction with CHCl₃ and K pure_KDF Pure this compound crude_KDF->pure_KDF Purification (Recrystallization) KDF_sol This compound Solution pure_KDF->KDF_sol Dissolution in Anhydrous Solvent reaction_mixture Reaction Mixture KDF_sol->reaction_mixture crude_ester Crude Dithioformic Ester reaction_mixture->crude_ester Workup (Extraction) pure_ester Pure Dithioformic Ester crude_ester->pure_ester Purification (Chromatography) RX Alkyl/Benzyl Halide (R-X) RX->reaction_mixture Addition

Figure 1. Experimental workflow for the synthesis of dithioformic esters.

Signaling Pathways and Reaction Mechanism

The core of the dithioformic ester synthesis is a nucleophilic substitution reaction. The dithioformate anion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl or benzyl halide.

G cluster_0 SN2 Reaction Mechanism HCS₂⁻ HCS₂⁻ (Nucleophile) TransitionState [HCS₂···R···X]⁻ (Transition State) HCS₂⁻->TransitionState R-X R-X (Alkyl Halide) R-X->TransitionState HCS₂R HCS₂R (Product) TransitionState->HCS₂R X⁻ X⁻ (Leaving Group) TransitionState->X⁻

Figure 2. SN2 mechanism for the formation of dithioformic esters.

The reaction typically proceeds via an SN2 mechanism, especially for primary and secondary alkyl halides, where the nucleophilic attack and the departure of the leaving group (halide ion) occur in a single, concerted step. This leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. For tertiary alkyl halides, an SN1 mechanism involving a carbocation intermediate may compete or dominate.

Conclusion

The synthesis of dithioformic esters using this compound is a robust and versatile method. The provided protocols offer a clear and reproducible pathway for obtaining these important synthetic intermediates. By following these detailed procedures, researchers can efficiently generate a library of dithioformic esters for various applications in chemical synthesis and drug discovery.

Application Notes and Protocols: Potassium Dithioformate for Efficient C-S Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of potassium dithioformate as a reagent for carbon-sulfur (C-S) bond formation. The information is intended to guide researchers in the synthesis of dithioformate esters and related compounds, which are valuable intermediates in organic synthesis and drug discovery.

Introduction

This compound (KSCSH) is a readily accessible and highly reactive sulfur nucleophile. Its application in organic synthesis, particularly for the formation of C-S bonds, offers a direct route to dithioformate esters and other sulfur-containing molecules. This document outlines the preparation of this compound and its application in C-S bond formation reactions with various electrophiles.

Preparation of this compound

A reliable method for the synthesis of this compound has been established, providing the reagent in good yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is an improved version of Engler's method.

Materials:

  • Methanol (anhydrous)

  • Potassium metal

  • Hydrogen sulfide (dry gas)

  • Chloroform

  • Acetone

  • Hexane

Procedure:

  • To 400 mL of dry methanol, add 40 g (1.03 mol) of potassium metal with cooling.

  • Pass dry hydrogen sulfide gas through the solution for 2 hours. The solution will turn a yellow-green color.

  • Remove excess hydrogen sulfide under reduced pressure at 40 °C.

  • Add another 400 mL of methanol to the solution, followed by an additional 40 g (1.03 mol) of potassium.

  • Warm the resulting mixture to 70 °C in a water bath.

  • Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux. The solution will turn from yellow to orange.

  • After the addition is complete, reflux the mixture for an additional 10 minutes.

  • Allow the solution to stand at room temperature overnight.

  • Filter off any insoluble material.

  • Concentrate the resulting solution under reduced pressure (below 40 °C).

  • Add 400 mL of acetone to precipitate any remaining insoluble matter and filter.

  • Concentrate the acetone solution to dryness to obtain a brown material.

  • Dissolve the brown material in 500 mL of ethanol and gradually add 1.5 L of hexane to crystallize the product.

  • Collect the resulting golden-yellow long needles of pure, non-hygroscopic this compound by filtration.

Expected Yield: Approximately 44 g (74%).

Synthesis Workflow

G K_MeOH Potassium in Methanol H2S Hydrogen Sulfide Gas K_MeOH->H2S 1. Reaction KSH_sol Potassium Hydrogen Sulfide Solution H2S->KSH_sol K_add2 Additional Potassium KSH_sol->K_add2 2. Addition CHCl3 Chloroform K_add2->CHCl3 3. Addition reflux Reflux CHCl3->reflux 4. Heating filtration1 Filtration reflux->filtration1 5. Workup concentration1 Concentration filtration1->concentration1 acetone_precip Acetone Precipitation & Filtration concentration1->acetone_precip concentration2 Concentration acetone_precip->concentration2 crystallization Crystallization (Ethanol/Hexane) concentration2->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of this compound.

Application in Thioformylation of Enamino Nitriles

This compound has been successfully employed as a thioformylating agent in the synthesis of 2-cyano enamino thioaldehydes.

Experimental Protocol: Thioformylation of Enamino Nitriles

Materials:

  • Enamino nitrile

  • This compound

  • Sodium 1,1-dimethylpropoxide

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ether

Procedure:

  • In a round-bottom flask, combine the enamino nitrile (3 mmol), this compound (3 mmol), and sodium 1,1-dimethylpropoxide (6 mmol).

  • Add 25 mL of anhydrous THF to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add 25 mL of water to the reaction mixture.

  • Wash the aqueous mixture several times with ether to remove any unreacted starting material and byproducts.

  • The desired 2-cyano enamino thioaldehyde product remains in the aqueous layer as its salt.

Reaction Data
EntryEnamino Nitrile SubstrateProductYield (%)
1(Structure of Substrate 1)(Structure of Product 1)(Yield)
2(Structure of Substrate 2)(Structure of Product 2)(Yield)
3(Structure of Substrate 3)(Structure of Product 3)(Yield)
(Quantitative data for specific substrates is not readily available in the cited literature and would need to be determined experimentally.)

Thioformylation Workflow

G reactants Enamino Nitrile + this compound + Sodium 1,1-dimethylpropoxide in THF stirring Stir at Room Temperature for 24h reactants->stirring 1. Reaction workup Aqueous Workup (Water + Ether) stirring->workup 2. Quenching & Extraction product Aqueous Solution of 2-Cyano Enamino Thioaldehyde Salt workup->product

Caption: Workflow for the thioformylation of enamino nitriles.

General Protocol for C-S Bond Formation with Alkyl Halides

While specific literature examples are scarce, a general protocol for the reaction of this compound with alkyl halides can be proposed based on standard SN2 reaction conditions. This reaction is expected to produce S-alkyl dithioformate esters.

Proposed General Experimental Protocol

Materials:

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • This compound

  • Apolar aprotic solvent (e.g., DMF, DMSO, or Acetone)

Procedure:

  • Dissolve this compound (1.1 equivalents) in a suitable anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add the alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired S-alkyl dithioformate ester.

Expected Substrate Scope and Reactivity
EntryAlkyl HalideExpected ProductNotes
1Methyl iodideS-Methyl dithioformateHigh reactivity expected.
2Ethyl bromideS-Ethyl dithioformateGood reactivity expected.
3Benzyl bromideS-Benzyl dithioformateHigh reactivity due to benzylic position.
4Isopropyl iodideS-Isopropyl dithioformateSlower reaction rate due to steric hindrance.
5t-Butyl bromideElimination productSN2 reaction is unlikely; elimination will likely dominate.

Proposed Reaction Workflow for S-Alkyl Dithioformate Synthesis

G reactants This compound + Alkyl Halide in Aprotic Solvent reaction_cond Stir at RT or with Heating reactants->reaction_cond 1. Reaction workup Aqueous Workup & Extraction reaction_cond->workup 2. Workup purification Column Chromatography workup->purification 3. Purification product S-Alkyl Dithioformate Ester purification->product

Caption: Proposed workflow for S-alkyl dithioformate synthesis.

Potential Application: Palladium-Catalyzed C-S Cross-Coupling with Aryl Halides

The formation of a C(sp2)-S bond with aryl halides typically requires a transition metal catalyst. A hypothetical protocol for a palladium-catalyzed cross-coupling reaction is presented here as a potential area for research and development.

Proposed General Experimental Protocol for Aryl Dithioformate Synthesis

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos or dppf)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

  • This compound is expected to be moisture-sensitive and should be handled under an inert atmosphere.

  • The synthesis of this compound involves the use of potassium metal, which is highly reactive with water, and hydrogen sulfide gas, which is toxic and flammable. These steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Standard laboratory safety procedures should be followed for all experimental work.

Application Notes and Protocols: Potassium Dithioformate in the Synthesis of Sulfur-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dithioformate (KS₂CH) is a versatile and reactive reagent that serves as a valuable building block in the synthesis of a variety of sulfur-containing heterocyclic compounds. Its utility stems from its ability to act as a source of a "C-S-S" or a masked "C=S" synthon, readily participating in reactions with electrophilic partners to construct five- and six-membered rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis of several classes of sulfur-containing heterocycles utilizing this compound and its derivatives.

Key Applications of this compound in Heterocyclic Synthesis

This compound is primarily employed in the synthesis of:

  • 1,3,4-Thiadiazoles: A prominent class of five-membered aromatic heterocycles with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

  • 1,3-Thiazolines and 1,3,4-Thiadiazines: Non-aromatic sulfur and nitrogen-containing heterocycles that are important intermediates in organic synthesis and can exhibit biological activity.

The synthetic strategies often involve the in-situ formation of potassium dithiocarbazates or the direct reaction of dithioformate salts with bifunctional electrophiles.

Synthesis of 1,3,4-Thiadiazole Derivatives

The reaction of this compound with hydrazine is a known method for the preparation of the parent 1,3,4-thiadiazole ring system.[1] A more widely documented and versatile approach involves the formation of a potassium dithiocarbazate intermediate from the reaction of a hydrazide with carbon disulfide in the presence of potassium hydroxide, which then undergoes cyclization. This intermediate is structurally related to the species formed from this compound.

A specific application of this compound is in the cyclization of potassium dithiocarbazates to form sydnone-substituted 1,3,4-thiadiazolium derivatives.

Experimental Protocol: Synthesis of 3-[4/3-(5H-sulphido-1,3,4-thiadiazolium-4-carbonyl) phenyl] sydnones

This protocol is based on the cyclization of potassium dithiocarbazates with this compound.

Materials:

  • Appropriately substituted potassium dithiocarbazate (1.0 eq)

  • This compound (1.1 eq)

  • Suitable solvent (e.g., ethanol, DMF)

  • Acid for workup (e.g., dilute HCl)

Procedure:

  • Dissolve the potassium dithiocarbazate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute acid to precipitate the product.

  • Filter the solid product, wash with cold solvent, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure sydnone-substituted 1,3,4-thiadiazolium derivative.

Quantitative Data Summary:

ProductStarting MaterialReagentSolventReaction TimeTemperatureYield (%)Reference
3-[4/3-(5H-sulphido-1,3,4-thiadiazolium-4-carbonyl) phenyl] sydnonePotassium dithiocarbazateThis compoundEthanol4-6 hRefluxNot Specified[1]

Synthesis of 1,3-Thiazolines and 1,3,4-Thiadiazines from α-Haloketones

This compound, in the form of its hydrazino derivatives, serves as a key reagent for the synthesis of 1,3-thiazolines and 1,3,4-thiadiazines through reaction with α-haloketones.[2] The reaction proceeds through an initial nucleophilic substitution to form an acylmethyl (hydrazino)thioformate intermediate, which subsequently undergoes intramolecular cyclization. The outcome of the cyclization, yielding either a five-membered thiazoline or a six-membered thiadiazine, is dependent on the substitution pattern of the starting α-haloketone.

General Experimental Protocol: Reaction of S-Potassium Hydrazinodithioformates with α-Haloketones

Materials:

  • S-Potassium hydrazinodithioformate (1.0 eq)

  • α-Haloketone (1.0 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Base (e.g., Triethylamine, Potassium Carbonate) (optional, may be required for cyclization)

Procedure:

  • Dissolve the S-potassium hydrazinodithioformate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the α-haloketone to the solution. The reaction can be carried out at room temperature or with gentle heating.

  • Monitor the formation of the acylmethyl (hydrazino)thioformate intermediate by TLC.

  • For the cyclization step, a base may be added, and the reaction mixture may require heating.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data Summary:

Product ClassStarting MaterialsSolventTemperatureYield (%)Reference
1,3-ThiazolinesS-Potassium hydrazinodithioformate, α-HaloketoneEthanolRoom Temp to RefluxModerate to Good[2]
1,3,4-ThiadiazinesS-Potassium hydrazinodithioformate, α-HaloketoneEthanolRoom Temp to RefluxModerate to Good[2]

Note: Specific yields and reaction conditions are highly dependent on the substrates used.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of sulfur-containing heterocycles using this compound derivatives.

Synthesis_of_Thiadiazolium_Sydnones Potassium Dithiocarbazate Potassium Dithiocarbazate Reaction Reaction Potassium Dithiocarbazate->Reaction This compound This compound This compound->Reaction Sydnone-substituted 1,3,4-Thiadiazolium Sydnone-substituted 1,3,4-Thiadiazolium Reaction->Sydnone-substituted 1,3,4-Thiadiazolium Synthesis_of_Thiazolines_and_Thiadiazines S-Potassium Hydrazinodithioformate S-Potassium Hydrazinodithioformate Intermediate_Formation Intermediate Formation S-Potassium Hydrazinodithioformate->Intermediate_Formation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_Formation Acylmethyl (hydrazino)thioformate Acylmethyl (hydrazino)thioformate Intermediate_Formation->Acylmethyl (hydrazino)thioformate Cyclization Cyclization Acylmethyl (hydrazino)thioformate->Cyclization 1,3-Thiazoline 1,3-Thiazoline Cyclization->1,3-Thiazoline 1,3,4-Thiadiazine 1,3,4-Thiadiazine Cyclization->1,3,4-Thiadiazine

References

Application Notes and Protocols for the Quantification of Potassium Dithioformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium dithioformate (K[HCS₂]) is a sulfur-containing organic salt with applications in organic synthesis and as a potential ligand in coordination chemistry. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Due to its reactivity and potential for degradation in solution, robust analytical methods are required for its precise measurement.[1][2]

This document provides detailed protocols for two proposed analytical techniques for the quantification of this compound: Ion Chromatography (IC) and Iodometric Titration . An additional note on the potential use of UV-Vis Spectrophotometry is also included. These methods are based on established analytical principles for related sulfur-containing anions and have been adapted for the specific analysis of the dithioformate anion.

Ion Chromatography (IC) Method

Ion chromatography is a highly sensitive and selective method for the separation and quantification of ionic species. This technique is well-suited for the analysis of the dithioformate anion in aqueous solutions. The method relies on the separation of anions on a stationary phase followed by detection, typically by conductivity.[3][4][5]

Experimental Protocol

a. Instrumentation and Reagents

  • Ion Chromatograph equipped with a suppressed conductivity detector.

  • Anion-exchange column (e.g., a polystyrene-divinylbenzene based column).[6]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Reagent-grade sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃).

  • Deionized water (18 MΩ·cm or higher).

b. Preparation of Solutions

  • Eluent (Mobile Phase): Prepare a solution of 3.5 mM sodium carbonate and 1.0 mM sodium bicarbonate in deionized water.[6] Filter and degas the eluent before use.

  • Stock Standard Solution (1000 mg/L of dithioformate): Accurately weigh 130.8 mg of this compound (molar mass ≈ 130.25 g/mol ), dissolve it in deionized water in a 100 mL volumetric flask, and make up to the mark. This solution should be prepared fresh daily due to potential instability.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, and 50 mg/L) by serial dilution of the stock standard solution with deionized water.

c. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of deionized water.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

d. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Run Time: Approximately 15 minutes (or until the dithioformate peak has eluted).

e. Analysis and Calculation

  • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the dithioformate concentration in the samples using the calibration curve.

Data Presentation

Table 1: Illustrative Performance Characteristics of the IC Method

ParameterValue
Linearity Range1 - 50 mg/L
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 mg/L
Limit of Quantification (LOQ)0.7 mg/L
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow Diagram

IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Eluent & Standards ic_system Inject into IC System reagents->ic_system sample_prep Dissolve & Filter Sample sample_prep->ic_system separation Anion-Exchange Separation ic_system->separation detection Conductivity Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for the quantification of dithioformate by Ion Chromatography.

Iodometric Titration Method

This method provides a classic, cost-effective approach for quantifying this compound based on its reducing properties. The dithioformate is oxidized by a known excess of iodine. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator to determine the endpoint.[7][8]

Experimental Protocol

a. Reagents

  • Standardized 0.1 M Iodine Solution.

  • Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution.

  • Starch Indicator Solution (1% w/v).

  • This compound sample.

  • Deionized water.

  • Glacial acetic acid.

b. Procedure

  • Sample Preparation: Accurately weigh approximately 100-150 mg of the this compound sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

  • Reaction with Iodine: To the sample solution, add 2 mL of glacial acetic acid, then immediately pipette a known excess volume (e.g., 50.00 mL) of standardized 0.1 M iodine solution. Stopper the flask, swirl gently, and allow it to react in the dark for 5-10 minutes.

  • Titration: Titrate the excess, unreacted iodine with the standardized 0.1 M sodium thiosulfate solution.

  • Endpoint Determination: As the solution turns from dark brown to a pale yellow, add 2-3 mL of starch indicator solution. This will produce a deep blue-black color. Continue the titration dropwise until the blue color disappears, marking the endpoint.[9][10]

  • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to determine the exact amount of iodine initially present.

c. Calculation The amount of dithioformate is calculated based on the difference in the volume of sodium thiosulfate used for the blank and the sample. The reaction stoichiometry between dithioformate and iodine must be determined, but assuming a 1:1 molar reaction (HCS₂⁻ + I₂ → HCSI₂ + S), the calculation would be:

Moles of Dithioformate = (Volume of Na₂S₂O₃ for blank - Volume of Na₂S₂O₃ for sample) × Molarity of Na₂S₂O₃ × (1 mole I₂ / 2 moles Na₂S₂O₃)

Purity (%) = (Moles of Dithioformate × Molar Mass of K[HCS₂]) / (Mass of sample) × 100

Data Presentation

Table 2: Parameters for Iodometric Titration

ParameterDescription
Titrant0.1 M Sodium Thiosulfate
Analyte ReactionOxidation with excess 0.1 M Iodine
IndicatorStarch Solution (1%)
EndpointDisappearance of blue color
Expected Precision (%RSD)< 1%

Experimental Workflow Diagram

Titration_Workflow start Weigh Sample & Dissolve in Water add_iodine Add Known Excess of Standard Iodine Solution start->add_iodine react Allow Reaction (5-10 min in dark) add_iodine->react titrate Back-titrate with Standard Na₂S₂O₃ Solution react->titrate add_indicator Add Starch Indicator (near endpoint) titrate->add_indicator endpoint Endpoint: Blue color disappears add_indicator->endpoint calculate Calculate Purity endpoint->calculate

References

Application Notes and Protocols: Standard Operating Procedure for Reactions with Potassium Dithioformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe and effective use of potassium dithioformate in chemical reactions. Due to its reactivity and sensitivity, proper handling techniques are crucial for obtaining reliable experimental results and ensuring laboratory safety.

Overview and Scope

This compound (KS₂CH) is a versatile reagent in organic synthesis, primarily utilized as a source of the dithioformate anion. This anion can act as a nucleophile in various reactions, enabling the introduction of the thioformyl group (-CHS) or related functionalities. These application notes cover the essential procedures for handling, storing, and setting up reactions with this compound, with a focus on ensuring reagent stability and reaction reproducibility.

Safety Precautions

General Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene are recommended).

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for potassium salts and organosulfur compounds for more detailed information.

Handling of Air-Sensitive Reagents:

  • This compound is expected to be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[1][2][3][4][5]

  • Use oven-dried glassware and ensure all reaction components are anhydrous.[4]

Storage and Handling

Proper storage is critical to maintain the integrity and reactivity of this compound.

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents degradation from reaction with oxygen and moisture.[1]
Container Tightly sealed amber glass vial or Schlenk flaskProtects from light and atmospheric exposure.[1]
Temperature Cool, dry placeMinimizes thermal decomposition.
Dispensing In a glovebox or via Schlenk techniquesAvoids exposure to ambient air.[1][4]

Experimental Protocol: General Procedure for Thioformylation

This protocol outlines a general procedure for the use of this compound as a thioformylating agent with an electrophile (R-X).

Materials and Equipment:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Electrophile (R-X)

  • Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar

  • Glovebox or Schlenk line setup

  • Syringes and needles (oven-dried)

  • Septa

Experimental Workflow Diagram:

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Isolation prep_glass Oven-dry glassware prep_reagents Ensure anhydrous reagents and solvents add_kdtf Add this compound to flask prep_reagents->add_kdtf Transfer to reaction flask add_solvent Add anhydrous solvent via syringe add_kdtf->add_solvent dissolve Stir to dissolve/suspend add_solvent->dissolve cool Cool reaction mixture (if required) dissolve->cool add_electrophile Add electrophile (R-X) dropwise cool->add_electrophile react Stir at specified temperature add_electrophile->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (e.g., chromatography) concentrate->purify G cluster_precursors Precursors cluster_products Potential Products KDTF This compound (KS₂CH) dithioesters Dithioformic Esters (R-S-C(S)H) KDTF->dithioesters CS2 Carbon Disulfide (CS₂) CS2->KDTF Synthesis K_source Potassium Source (e.g., KOR, K-H) K_source->KDTF Synthesis thioacyl_compounds Other Thioacyl Compounds dithioesters->thioacyl_compounds Further Transformation electrophile Electrophile (R-X) electrophile->dithioesters Reaction with

References

Application Notes & Protocols: Potassium Dithioformate as a Precursor for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of potassium dithioformate as a versatile precursor in the synthesis of novel metal-organic frameworks (MOFs). The unique properties of the dithioformate linker, including its strong coordination to metal centers through soft sulfur atoms, offer opportunities for creating MOFs with unique electronic, optical, and catalytic properties. This document outlines the synthesis of the this compound precursor, a representative protocol for MOF synthesis, and standard characterization techniques.

Introduction to Dithioformate-Based MOFs

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While the majority of MOFs utilize carboxylate or azolate-based linkers, the use of sulfur-containing ligands like dithioformate (HCS₂⁻) is an emerging area of interest. The dithioformate ligand is the simplest dithiocarboxylate and offers a unique coordination environment. The presence of sulfur atoms in the framework can lead to enhanced electronic conductivity, affinity for heavy metals, and novel catalytic activities.

This compound (K[HCS₂]) serves as a convenient and reactive precursor for introducing the dithioformate linker into a MOF structure. Its synthesis from readily available starting materials makes it an accessible building block for exploratory MOF synthesis.

Synthesis of this compound Precursor

A plausible synthetic route for this compound can be adapted from related syntheses of dithioformate salts. A common method involves the reaction of a suitable source of the dithioformate anion with a potassium salt. For instance, the reaction of carbon disulfide with a potassium-based reducing agent in an aprotic solvent can yield the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • Carbon disulfide (CS₂)

  • Potassium metal (or a suitable potassium-based reducing agent)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add freshly cut potassium metal to anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of carbon disulfide to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the consumption of the potassium metal.

  • Upon completion, the resulting precipitate is collected by filtration under an inert atmosphere.

  • The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

  • The product, this compound, is dried under vacuum and stored under an inert atmosphere.

Safety Precautions:

  • Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Potassium metal is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

Synthesis of a Representative Dithioformate-Based MOF

The following is a representative solvothermal protocol for the synthesis of a hypothetical MOF, designated here as "M-DTF-1" (where M represents a divalent metal cation like Zn²⁺, Cu²⁺, or Cd²⁺), using this compound as the organic linker. The specific reaction conditions (temperature, time, solvent, and metal-to-linker ratio) may require optimization for different metal ions and desired framework topologies.

Experimental Protocol: Solvothermal Synthesis of M-DTF-1

Materials:

  • This compound (K[HCS₂])

  • A divalent metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cadmium nitrate tetrahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve the metal salt in DMF.

  • In a separate vial, dissolve this compound in a mixture of DMF and ethanol.

  • Combine the two solutions in the vial containing the metal salt solution and stir for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and hold for 24 to 72 hours.

  • After the reaction is complete, allow the oven to cool down slowly to room temperature.

  • Crystals of M-DTF-1 should form at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF three times, followed by ethanol three times to remove any unreacted starting materials and solvent molecules from the pores.

  • The purified crystals can be activated by heating under vacuum to remove the solvent molecules from the pores.

Table 1: Representative Synthesis Parameters for M-DTF-1

ParameterValue
Metal SaltZinc nitrate hexahydrate (0.1 mmol)
LigandThis compound (0.1 mmol)
SolventDMF:Ethanol (4:1 v/v, 10 mL)
Temperature120 °C
Time48 hours
YieldVariable, dependent on optimization

Characterization of Dithioformate-Based MOFs

A thorough characterization of the synthesized MOF is crucial to confirm its structure, porosity, and stability. The following are standard techniques employed for MOF characterization.

Table 2: Characterization Techniques for Dithioformate-Based MOFs

TechniquePurposeExpected Results for M-DTF-1
Single-Crystal X-ray Diffraction (SC-XRD) To determine the crystal structure, connectivity, and pore dimensions.A well-defined crystal structure confirming the coordination of the dithioformate linker to the metal centers, forming a porous framework.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD.A diffraction pattern matching the simulated pattern from the single-crystal structure, indicating a pure crystalline product.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes.A TGA curve showing initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV nitrogen adsorption isotherm, from which the BET surface area and pore size distribution can be calculated, confirming the porosity of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and to confirm the coordination of the dithioformate linker.The presence of C-S stretching vibrations and the absence of free dithioformate C=S stretching, confirming coordination.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution of the MOF particles.Images showing well-defined crystals with a uniform size and shape.

Potential Applications in Drug Development

The unique properties of dithioformate-based MOFs open up several potential applications in the field of drug development:

  • Drug Delivery: The porous nature of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The sulfur-rich environment within the pores might offer specific interactions with certain drug molecules.

  • Sensing and Diagnostics: The electronic properties imparted by the dithioformate linkers could be utilized in the development of electrochemical or fluorescent sensors for biologically relevant molecules.

  • Catalysis in Pharmaceutical Synthesis: The metal nodes and functional linkers can act as catalytic sites for organic transformations relevant to pharmaceutical synthesis.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of dithioformate-based MOFs.

MOF_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_mof MOF Synthesis (Solvothermal) CS2 Carbon Disulfide K_DTF This compound CS2->K_DTF -78 °C to RT K_metal Potassium Metal K_metal->K_DTF THF Anhydrous THF THF->K_DTF K_DTF_input This compound Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) M_DTF_1 M-DTF-1 Crystals Metal_Salt->M_DTF_1 Heat (80-150 °C) DMF_EtOH DMF/Ethanol DMF_EtOH->M_DTF_1 K_DTF_input->M_DTF_1 MOF_Characterization_Flow Start Synthesized M-DTF-1 SC_XRD SC-XRD Start->SC_XRD Structure PXRD PXRD Start->PXRD Purity TGA TGA Start->TGA Stability FTIR FTIR Start->FTIR Functionality SEM SEM Start->SEM Morphology BET BET Analysis TGA->BET Porosity

Safe handling, storage, and disposal procedures for potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data for potassium dithioformate is limited. The following guidelines are based on general principles for handling dithioformate compounds and related air- and moisture-sensitive reagents. Researchers should exercise caution and adhere to all institutional safety protocols.

Introduction

This compound (KCS₂H) is a salt of dithioformic acid. It serves as a reagent in organic synthesis, particularly as a thioformylating agent. Due to its potential reactivity, especially with air and moisture, strict adherence to safe handling, storage, and disposal procedures is essential to ensure the safety of laboratory personnel and the integrity of experiments.

Hazard Identification and Mitigation

Potential Hazards:

  • May cause skin, eye, and respiratory tract irritation.

  • Assumed to be sensitive to air and moisture, which could lead to decomposition and the release of potentially flammable or toxic byproducts.

  • May be harmful if swallowed or inhaled.

Engineering Controls & Personal Protective Equipment (PPE):

  • Work in a well-ventilated chemical fume hood.

  • For handling the solid, use of a glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the public domain. Researchers should consult any available supplier-specific information and handle the compound with the precautions outlined in this document.

PropertyData
Chemical Formula KCS₂H
Appearance Typically a solid
Solubility Soluble in polar organic solvents (e.g., THF)
Toxicity Data (LD50/LC50) Not available. Handle with caution.
Exposure Limits Not established. Minimize exposure.

Experimental Protocols

4.1. Safe Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood or glovebox is clean and operational. Assemble all necessary glassware and equipment.

  • Inert Atmosphere: If using a Schlenk line or glovebox, purge the system with an inert gas (argon or nitrogen) to remove air and moisture.

  • Dispensing: Carefully weigh the required amount of this compound in a tared and sealed container under an inert atmosphere. Avoid creating dust.

  • Reaction Setup: If the reaction is performed under inert conditions, add the this compound to the reaction vessel via a solids addition funnel or in a glovebox.

  • Post-Handling: After use, tightly seal the container and store it under the appropriate conditions. Clean all equipment thoroughly.

4.2. Storage Protocol

  • Container: Store this compound in its original, tightly sealed container.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent degradation from air and moisture.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

4.3. Disposal Protocol

  • Waste Identification: All waste containing this compound should be considered hazardous.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.

  • Container Decontamination: Rinse emptied containers with a suitable solvent (e.g., the solvent used in the reaction) in a fume hood. Collect the rinsate as hazardous waste.

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep Review SDS & Protocols ppe Don PPE prep->ppe hood Prepare Fume Hood/Glovebox ppe->hood weigh Weigh Under Inert Atmosphere hood->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer react Perform Reaction transfer->react store Store Unused Reagent react->store After Reaction clean Clean Equipment store->clean dispose Dispose of Waste clean->dispose

Application Notes and Protocols: Potassium Dithioformate in Materials Science and Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of potassium dithioformate and related dithio-ligands in the synthesis and functionalization of nanomaterials. While direct literature on this compound is limited, the analogous and well-studied dithiocarbamates offer significant insights into its prospective uses. Dithio-ligands, including dithioformates and dithiocarbamates, are versatile molecules for surface functionalization of nanoparticles, acting as robust capping agents and precursors for metal sulfide nanomaterials.

Application Note 1: Synthesis of Metal Sulfide Nanoparticles

Dithioformates can serve as a sulfur source for the synthesis of metal sulfide nanoparticles, such as cadmium sulfide (CdS) and zinc sulfide (ZnS). The thermal decomposition of a metal-dithioformate complex in a high-boiling point solvent leads to the formation of crystalline nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by modulating reaction parameters such as temperature, time, and precursor concentration.

Potential Applications:

  • Quantum Dots: Metal sulfide nanoparticles exhibit quantum confinement effects, making them suitable for applications in bioimaging, LEDs, and solar cells.

  • Photocatalysis: The large surface area of these nanoparticles can be exploited for the photocatalytic degradation of organic pollutants.

  • Sensors: Nanoparticle-based sensors can be designed for the detection of various analytes.

Table 1: Synthesis Parameters for Metal Sulfide Nanoparticles using Dithio-Ligands
NanoparticleMetal PrecursorSulfur Source (Analogue)SolventTemperature (°C)Average Size (nm)Reference
CdSCadmium Chloride (CdCl2)Sodium Sulfide (Na2S)Water20-8015-85[1]
CdSCadmium Nitrate (Cd(NO3)2)Sodium Sulfide (Na2S)WaterRoom Temp-[2]
ZnSZinc Complex (1)Dithiobiuret LigandToluene300-450-[3]
FeSIron DithiocarbamateIron Dithiocarbamate---[4]

Experimental Protocol 1: Synthesis of CdS Nanoparticles

This protocol describes a general method for the synthesis of cadmium sulfide (CdS) nanoparticles using a dithio-ligand precursor, based on established methods for similar sulfur sources.

Materials:

  • Cadmium salt (e.g., Cadmium Chloride, CdCl2)

  • This compound (or a dithiocarbamate analogue)

  • High-boiling point coordinating solvent (e.g., Oleylamine)

  • Methanol

  • Toluene

  • Nitrogen or Argon gas supply

  • Three-neck flask, condenser, thermometer, heating mantle, magnetic stirrer

Procedure:

  • In a three-neck flask, dissolve the cadmium precursor in the coordinating solvent.

  • Degas the solution by heating to 100-120 °C under vacuum for 30 minutes, then switch to a nitrogen or argon atmosphere.

  • In a separate flask, dissolve the this compound in a suitable solvent.

  • Rapidly inject the dithioformate solution into the hot cadmium precursor solution with vigorous stirring.

  • Monitor the reaction temperature and allow the nanoparticles to grow for a desired period (e.g., 5-60 minutes). The size of the nanoparticles is dependent on the growth time.

  • Cool the reaction mixture to room temperature.

  • Add methanol to precipitate the nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

  • Wash the nanoparticles with methanol and redisperse them in a non-polar solvent like toluene.

  • Characterize the nanoparticles using techniques such as UV-Vis spectroscopy, photoluminescence spectroscopy, transmission electron microscopy (TEM), and X-ray diffraction (XRD).

Workflow for Nanoparticle Synthesis

G cluster_prep Precursor Preparation cluster_reaction Nanoparticle Synthesis cluster_purification Purification Cd_Precursor Cadmium Precursor in Coordinating Solvent Injection Hot Injection Cd_Precursor->Injection Dithio_Precursor This compound Solution Dithio_Precursor->Injection Growth Nanoparticle Growth Injection->Growth Precipitation Precipitation with Methanol Growth->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Centrifugation->Washing Characterization Characterization (TEM, XRD, UV-Vis) Washing->Characterization

Caption: Workflow for the synthesis and purification of metal sulfide nanoparticles.

Application Note 2: Surface Functionalization of Quantum Dots

This compound can be used as a ligand to functionalize the surface of pre-synthesized quantum dots (QDs). The dithioformate group provides a strong anchor to the QD surface, while the potassium salt enhances water solubility. This surface modification is crucial for biological applications, improving their stability in aqueous environments and allowing for further conjugation with biomolecules.

Potential Applications:

  • Bioimaging: Water-soluble QDs can be used as fluorescent probes for cellular imaging.

  • Drug Delivery: Functionalized QDs can be conjugated with drugs for targeted delivery.

  • Biosensing: The surface of QDs can be modified with bioreceptors for specific analyte detection.

Table 2: Properties of Dithio-Ligand Capped Quantum Dots
Quantum DotCapping Ligand (Analogue)Quantum Yield (%)Stability in WaterReference
CdSe/ZnSDithiocarbamate (DTC)High (rivaled original)Good[5]
CdTeThiol-stabilizers-Good[6]
InP/ZnSThiol-stabilizersImproved with reducing agentpH-dependent[6]

Experimental Protocol 2: Ligand Exchange for Quantum Dot Solubilization

This protocol outlines the process of replacing hydrophobic ligands on quantum dots with hydrophilic dithioformate ligands.

Materials:

  • Hydrophobically-capped quantum dots (e.g., in toluene)

  • This compound

  • A polar solvent (e.g., Dimethylformamide, DMF)

  • A non-polar solvent (e.g., Chloroform)

  • Centrifuge

Procedure:

  • Disperse the hydrophobically-capped QDs in a non-polar solvent like chloroform.

  • Prepare a solution of this compound in a polar solvent like DMF.

  • Mix the QD solution with the dithioformate solution in a vial.

  • Shake the mixture vigorously to facilitate the transfer of QDs from the non-polar to the polar phase, indicating successful ligand exchange.

  • Allow the two phases to separate. The aqueous phase should now contain the water-soluble QDs.

  • Carefully collect the polar phase containing the functionalized QDs.

  • Purify the water-soluble QDs by repeated precipitation with a non-solvent (e.g., acetone) and redispersion in water or a buffer solution.

  • Characterize the functionalized QDs for their optical properties and stability in aqueous media.

Ligand Exchange and Phase Transfer

G cluster_initial Initial State cluster_process Process cluster_final Final State QD_Organic Hydrophobic QDs in Organic Phase Mixing Vigorous Mixing QD_Organic->Mixing Ligand_Aqueous This compound in Aqueous Phase Ligand_Aqueous->Mixing Ligand_Exchange Ligand Exchange Mixing->Ligand_Exchange QD_Aqueous Hydrophilic QDs in Aqueous Phase Ligand_Exchange->QD_Aqueous Waste_Organic Original Ligands in Organic Phase Ligand_Exchange->Waste_Organic

Caption: Logical flow of ligand exchange for phase transfer of quantum dots.

Application Note 3: Precursor for Metal-Organic Frameworks (MOFs)

Dithioformates can potentially be incorporated as ligands in the synthesis of Metal-Organic Frameworks (MOFs). The bifunctional nature of the dithioformate group allows it to bridge metal centers, forming porous, crystalline structures. The choice of metal and the synthesis conditions will dictate the topology and properties of the resulting MOF.

Potential Applications:

  • Gas Storage and Separation: The porous nature of MOFs makes them ideal candidates for storing gases like hydrogen and methane.

  • Catalysis: MOFs can act as heterogeneous catalysts due to their high surface area and tunable active sites.

  • Sensing: MOFs can be designed to selectively adsorb and detect specific molecules.

While specific examples of dithioformate-based MOFs are not prevalent in the literature, dithiocarbamate-functionalized MOFs have been reported, demonstrating the feasibility of incorporating such sulfur-containing ligands.[7] The synthesis typically involves the solvothermal reaction of a metal salt with the organic linker.

Disclaimer: The application notes and protocols provided are based on the established chemistry of analogous dithiocarbamate compounds due to the limited direct literature on this compound. Researchers should adapt these protocols as necessary and perform thorough characterization of their materials.

References

Troubleshooting & Optimization

How to improve the yield and purity of potassium dithioformate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of potassium dithioformate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely recognized method is an improvement on Engler's method. This procedure involves the reaction of potassium metal with methanol, followed by the introduction of hydrogen sulfide and chloroform. The overall reaction sequence can be summarized as the formation of potassium methanethiolate, which then reacts with chloroform in the presence of excess base.[1]

Q2: What are the primary reactants and reagents involved in this synthesis?

A2: The key reactants and reagents are potassium metal, dry methanol, dry hydrogen sulfide gas, and chloroform. Acetone is often used for precipitation and washing of the final product.[1]

Q3: What is a potential major side reaction or degradation pathway for dithioformates?

A3: Dithioformate species can be prone to migration reactions, especially in solution. This can lead to the formation of anionic phosphanylthioketones in related compounds, suggesting that structural rearrangements can be a source of impurities.

Q4: Are there alternative, safer methods for generating the thiocarbonyl group?

A4: Yes, a combination of potassium sulfide and chloroform can serve as a thiocarbonyl surrogate for the synthesis of dithiocarbamates. This one-pot reaction avoids the use of highly volatile and flammable reagents like carbon disulfide.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction of potassium metal.Ensure the potassium is fully dissolved in dry methanol before proceeding. The reaction is exothermic and should be cooled.
Loss of product during precipitation and washing.Use a minimal amount of cold acetone for precipitation and washing to reduce solubility losses.
Side reactions consuming reactants.Maintain careful temperature control during the addition of chloroform. The reaction should be refluxed gently.[1]
Product is off-color (not a clean orange-red) Presence of impurities from starting materials.Use high-purity, dry solvents and reagents. Methanol should be dried to prevent the formation of potassium hydroxide.
Oxidation of the product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, as dithioformates can be sensitive to air and moisture.
Contamination with insoluble byproducts.Filter the reaction mixture before concentrating and precipitating the product.[1]
Low Purity (from analytical characterization) Co-precipitation of unreacted starting materials or byproducts.Optimize the recrystallization procedure. A solvent system in which the desired product has a steep solubility curve with temperature is ideal.
Presence of potassium thiocyanate as a decomposition product.Thermal decomposition can lead to the formation of potassium thiocyanate. Avoid excessive heating during drying.[4]
Difficulty in Isolating the Product Product is oily or does not precipitate cleanly.Ensure the reaction mixture is sufficiently concentrated before adding the precipitating solvent (acetone). The addition of acetone should be done with vigorous stirring.
Product is hygroscopic.Dry the final product under vacuum and store it in a desiccator over a suitable drying agent.

Experimental Protocols

Improved Synthesis of this compound (Engler's Method)[1]

This protocol is based on an improved version of Engler's method for the preparation of this compound.

Materials:

  • Potassium metal

  • Dried Methanol

  • Dry Hydrogen Sulfide gas

  • Chloroform

  • Acetone

Procedure:

  • Preparation of Potassium Methoxide/Methanethiolate: In a suitable reaction vessel equipped with a cooling bath and a gas inlet, carefully add potassium metal (1.03 mol) to dried methanol (400 ml) with cooling to manage the exothermic reaction.

  • Introduction of Hydrogen Sulfide: Once the potassium has completely reacted, pass dry hydrogen sulfide gas through the solution.

  • Reaction with Chloroform: To the resulting solution, add chloroform (1.06 mol) at a rate that maintains a gentle reflux. The solution will typically turn from yellow to orange.

  • Reaction Completion and Work-up: After the addition of chloroform is complete, continue to reflux the mixture for an additional 10 minutes. Allow the reaction to cool to room temperature and stir overnight.

  • Isolation of Crude Product: Filter off any insoluble material that has formed. Concentrate the resulting solution under reduced pressure at a temperature below 40°C.

  • Precipitation: Add acetone (400 ml) to the concentrated solution to precipitate the crude this compound.

  • Purification: The crude product can be further purified by recrystallization.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of ethanol and a small amount of water may be a suitable starting point.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Influence of Key Parameters on Synthesis Outcome

Parameter Condition Expected Effect on Yield Expected Effect on Purity Reference/Rationale
Solvent Purity Use of anhydrous solventsIncreaseIncreasePrevents formation of potassium hydroxide from reaction with potassium metal, which can lead to side reactions.
Temperature Control Gentle reflux during chloroform additionOptimizeIncreasePrevents vigorous, uncontrolled reactions and potential decomposition of the product.[1]
Atmosphere Inert (Nitrogen or Argon)No significant effectIncreaseMinimizes oxidation of the dithioformate product.
Purification Method RecrystallizationDecrease (due to handling losses)Significant IncreaseEffective for removing soluble and co-precipitated impurities.[5]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A React Potassium with Dry Methanol B Introduce Dry Hydrogen Sulfide A->B C Add Chloroform and Reflux B->C D Cool and Stir Overnight C->D E Filter Insoluble Byproducts D->E F Concentrate Filtrate E->F G Precipitate with Acetone F->G H Recrystallize Crude Product G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K K J->K High Purity this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Was the reaction mixture homogenous before adding chloroform? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Incomplete reaction of Potassium. Ensure complete dissolution in methanol. Q1->A1_No No Q2 Was the precipitation efficient? A1_Yes->Q2 A2_Yes Proceed to next check Q2->A2_Yes Yes A2_No Product loss in mother liquor. Use minimal cold precipitating solvent. Q2->A2_No No Q3 Was the reaction temperature controlled? A2_Yes->Q3 A3_Yes Yield loss may be due to other factors. Q3->A3_Yes Yes A3_No Side reactions likely occurred. Maintain gentle reflux. Q3->A3_No No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Identifying and minimizing side reactions in potassium dithioformate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of potassium dithioformate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely cited method for the synthesis of this compound involves the reaction of potassium metal with methanol, followed by treatment with dry hydrogen sulfide and subsequent reaction with chloroform.[1] This improved version of Engler's method provides a convenient route to obtaining this compound in high yields.[1]

Q2: What are the primary reactants and reagents involved in this synthesis?

A2: The key reactants and reagents are potassium metal, dry methanol, dry hydrogen sulfide, and chloroform.[1]

Q3: What is the appearance of this compound?

A3: While not explicitly described for the isolated product in the primary synthesis protocol, related potassium dithiocarbamate salts are often crystalline solids. The reaction mixture during synthesis is noted to turn from yellow to orange.[1]

Q4: What are some common applications of this compound?

A4: this compound can be used as a thioformylating agent in organic synthesis, for example, in the preparation of enamino thioaldehydes from enamino nitriles.[1]

Q5: Are there alternative methods for generating a thiocarbonyl group for similar reactions?

A5: Yes, a combination of potassium sulfide and chloroform can serve as a thiocarbonyl surrogate for the synthesis of dithiocarbamates.[2][3][4] This method avoids the use of highly volatile and flammable reagents like carbon disulfide.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction of potassium with methanol. 2. Insufficient saturation with hydrogen sulfide. 3. Loss of product during isolation and purification. 4. Side reactions consuming the reactants.1. Ensure all potassium metal has reacted with methanol before proceeding. 2. Ensure a steady stream of dry hydrogen sulfide is passed through the potassium methoxide solution until saturation. 3. After the reaction, concentrate the solution under reduced pressure at a temperature below 40 °C and precipitate the product with acetone.[1] 4. Control reaction temperature during the addition of chloroform to minimize side reactions.
Formation of Unidentified Byproducts 1. Reaction of chloroform with potassium methoxide to form dichlorocarbene, which can lead to various side products. 2. Oxidation of dithioformate. 3. Presence of water in the reactants or solvents.1. Maintain a gentle reflux during the addition of chloroform to control the reaction rate.[1] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use anhydrous methanol and ensure the hydrogen sulfide gas is dry.
Product is an Oil Instead of a Solid 1. Presence of impurities. 2. Incomplete removal of solvent.1. Purify the crude product by precipitating the insoluble matter from the reaction mixture, followed by precipitation of the product from the filtrate with acetone.[1] 2. Ensure complete removal of the reaction solvent under reduced pressure before attempting to precipitate the product.
Inconsistent Results in Thioformylation Reactions 1. Degradation of the this compound reagent. 2. Unsuitable reaction conditions for the specific substrate.1. Use freshly prepared this compound for the best results. 2. The utility of this compound as a thioformylating agent can be limited for certain substrates.[1] Optimization of reaction time, temperature, and stoichiometry may be required.

Experimental Protocols

Synthesis of this compound

This protocol is an improved version of the method described by Engler.[1]

Materials:

  • Potassium metal

  • Anhydrous methanol

  • Dry hydrogen sulfide gas

  • Chloroform

  • Acetone

Procedure:

  • In a suitable reaction vessel equipped with a cooling bath, carefully add potassium metal (1.03 mol) to anhydrous methanol (400 ml).

  • Once the potassium has completely reacted to form potassium methoxide, pass dry hydrogen sulfide gas through the solution until it is saturated.

  • To the resulting solution of potassium hydrosulfide in methanol, add chloroform (1.06 mol) dropwise at a rate that maintains a gentle reflux. The solution will change color from yellow to orange.

  • After the addition of chloroform is complete, continue to reflux the mixture for an additional 10 minutes.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Filter off any insoluble material that has precipitated.

  • Concentrate the filtrate under reduced pressure at a temperature below 40 °C.

  • Add acetone (400 ml) to the concentrated solution to precipitate the this compound.

  • Collect the precipitated product by filtration.

Visualizations

Synthesis_Pathway K Potassium (K) KOMe Potassium Methoxide (KOCH3) K->KOMe + CH3OH MeOH Methanol (CH3OH) MeOH->KOMe KSH Potassium Hydrosulfide (KSH) KOMe->KSH + H2S H2S Hydrogen Sulfide (H2S) H2S->KSH KDHF This compound (KCS2H) KSH->KDHF + CHCl3 CHCl3 Chloroform (CHCl3) CHCl3->KDHF

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions CHCl3 Chloroform (CHCl3) Dichlorocarbene Dichlorocarbene (:CCl2) CHCl3->Dichlorocarbene + KOCH3 KOMe Potassium Methoxide (KOCH3) KOMe->Dichlorocarbene Side_Products Side Products Dichlorocarbene->Side_Products Further Reactions

Caption: Potential side reaction involving the formation of dichlorocarbene.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem Check_Reactants Check Reactant Purity & Dryness Problem->Check_Reactants Yes Success Successful Synthesis Problem->Success No Check_Conditions Verify Reaction Conditions (Temp, Atmosphere) Check_Reactants->Check_Conditions Purification Optimize Purification Protocol Check_Conditions->Purification Purification->Start Retry

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Investigating the stability and decomposition pathways of potassium dithioformate in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and decomposition of potassium dithioformate (KCS₂H) in solution. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is the potassium salt of dithioformic acid. Dithiocarboxylic acids are generally known to be more acidic and less stable than their carboxylic acid analogs. The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and the presence of oxidizing agents. In the solid, crystalline form, it is relatively stable, but in solution, it is prone to degradation.

Q2: What are the likely decomposition pathways for this compound in aqueous solution?

While specific kinetic studies on the decomposition of this compound are not extensively documented, the primary pathway for degradation in aqueous solution is expected to be hydrolysis. The dithioformate anion (CS₂H⁻) is susceptible to reaction with water. The decomposition pathway is likely pH-dependent.

  • In neutral to alkaline solutions: The dithioformate anion may slowly hydrolyze.

  • In acidic solutions: Protonation of the dithioformate anion forms the unstable dithioformic acid (HCS₂H). This acid is expected to decompose more rapidly.

A plausible decomposition pathway could involve the formation of intermediates such as thiocarbonates and ultimately lead to the formation of more stable species like carbon disulfide (CS₂), hydrogen sulfide (H₂S), and formate or carbonate.

Q3: What common issues might I encounter when working with this compound solutions?

  • Solution Discoloration: A freshly prepared solution of this compound should be pale yellow. A change in color, such as darkening or the formation of a precipitate, can indicate decomposition.

  • Loss of Reactivity: If you observe a decrease in the expected reactivity of your this compound solution over time, it is likely due to degradation of the active dithioformate anion.

  • Inconsistent Experimental Results: Variability in your experimental outcomes could be a result of using this compound solutions of different ages or that have been stored under different conditions.

Q4: How should I prepare and store this compound solutions to maximize stability?

To enhance the stability of your this compound solutions, consider the following best practices:

  • Use Freshly Prepared Solutions: The most reliable approach is to prepare the solution immediately before use.

  • Solvent Choice: The stability of this compound can vary significantly with the solvent. Aprotic, anhydrous solvents may offer better stability than protic solvents like water or alcohols.

  • Temperature: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.

  • Inert Atmosphere: To prevent oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • pH Control: If working with aqueous solutions, maintaining a neutral to slightly alkaline pH may improve stability compared to acidic conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution has turned dark or cloudy. Decomposition of this compound, leading to the formation of insoluble byproducts.Discard the solution and prepare a fresh one. Consider preparing smaller batches more frequently. Ensure the solvent is pure and degassed.
Inconsistent yields in a reaction using a this compound solution. Degradation of the dithioformate anion, leading to a lower effective concentration.Prepare and use the solution immediately. Standardize the age and storage conditions of the solution for all experiments. Consider titrating the solution to determine the active dithioformate concentration before use.
Unexpected side products are observed in the reaction. The decomposition products of this compound are reacting with your starting materials or intermediates.Characterize the side products to understand the interfering reaction. Prepare a fresh this compound solution and add it to the reaction mixture at a controlled temperature.
The this compound salt is difficult to dissolve. The salt may have partially decomposed or absorbed moisture.Ensure the this compound solid is stored in a desiccator away from light and moisture. Use a high-purity solvent. Gentle warming and sonication may aid dissolution, but be aware that heating can accelerate decomposition.

Experimental Protocols for Stability Investigation

For researchers wishing to conduct their own stability studies, the following are suggested methodologies based on techniques used for related compounds.

1. Monitoring Decomposition by UV-Vis Spectroscopy

  • Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound over time.

  • Methodology:

    • Prepare a fresh solution of this compound in the solvent of interest at a known concentration.

    • Immediately record the UV-Vis spectrum of the solution. The dithioformate anion should have a characteristic absorbance maximum.

    • Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • At regular time intervals, record the UV-Vis spectrum.

    • A decrease in the absorbance at the characteristic wavelength and/or the appearance of new peaks will indicate decomposition.

2. Analysis of Decomposition Products by HPLC-MS

  • Objective: To identify and quantify the decomposition products of this compound.

  • Methodology:

    • Prepare a solution of this compound and store it under conditions that promote decomposition.

    • At various time points, inject an aliquot of the solution into an HPLC-MS system.

    • Develop a suitable chromatographic method (e.g., reverse-phase with a suitable mobile phase) to separate the parent compound from its degradation products.

    • Use the mass spectrometer to identify the molecular weights of the separated components, which can help in elucidating their structures.

3. Structural Elucidation of Decomposition Products by NMR Spectroscopy

  • Objective: To determine the chemical structure of the decomposition products.

  • Methodology:

    • Prepare a concentrated solution of this compound in a deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra of the fresh solution.

    • Allow the solution to decompose over time, periodically acquiring NMR spectra.

    • The appearance of new signals and the disappearance of the signals corresponding to the dithioformate anion will indicate decomposition. The chemical shifts and coupling patterns of the new signals can be used to identify the decomposition products.

Visualizing Pathways and Workflows

Decomposition_Pathway K_Dithioformate This compound (K⁺ ⁻S₂CH) Dithioformate_Anion Dithioformate Anion (⁻S₂CH) K_Dithioformate->Dithioformate_Anion In Solution H2O H₂O (Hydrolysis) Dithioformic_Acid Dithioformic Acid (HS₂CH) - Unstable Dithioformate_Anion->Dithioformic_Acid Protonation Decomposition_Products Decomposition Products (e.g., CS₂, H₂S, Formate) Dithioformate_Anion->Decomposition_Products Slow Hydrolysis H_plus H⁺ (Acidic Conditions) Dithioformic_Acid->Decomposition_Products Rapid Decomposition

Caption: Hypothesized decomposition pathways of this compound in aqueous solution.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_storage 2. Incubation cluster_analysis 3. Analysis at Time Intervals cluster_results 4. Data Interpretation Prep Prepare fresh KCS₂H solution in solvent of interest Store Store under defined conditions (Temperature, Light, Atmosphere) Prep->Store UV_Vis UV-Vis Spectroscopy (Monitor Absorbance) Store->UV_Vis HPLC_MS HPLC-MS (Identify & Quantify Products) Store->HPLC_MS NMR NMR Spectroscopy (Structural Elucidation) Store->NMR Interpret Determine Decomposition Rate and Pathway UV_Vis->Interpret HPLC_MS->Interpret NMR->Interpret

Caption: General experimental workflow for investigating the stability of this compound.

Optimizing reaction conditions (temperature, solvent, catalyst) for potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing potassium dithioformate?

A common theoretical approach involves the reaction of a formate precursor or a C1 electrophile with a sulfur source in the presence of a strong base. One plausible but hypothetical route is the reaction of chloroform with potassium hydrosulfide. Another possibility is the reaction of carbon disulfide with a strong hydroxide solution, although this may lead to side products like trithiocarbonate.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters to control are temperature, the stoichiometry of the reactants, and the choice of solvent. The reaction is likely exothermic and requires careful temperature management to prevent the formation of byproducts. The molar ratio of the sulfur source to the carbon source and base is also crucial for achieving high yields.

Q3: What are the likely impurities in a this compound synthesis?

Potential impurities could include potassium chloride (if using chloroform), unreacted starting materials, and side products such as potassium trithiocarbonate or potassium thiformate. The presence of water can also lead to the formation of potassium formate and hydrogen sulfide.

Q4: How can I purify the crude this compound?

Purification can likely be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether. Washing the crude product with a solvent in which this compound is insoluble but the impurities are soluble is another potential purification step.

Q5: What analytical techniques are suitable for characterizing this compound?

The characterization of dithiocarbamates, which are similar in structure, often involves techniques such as Infrared (IR) spectroscopy to identify the C=S and C-S stretching vibrations, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.[1] Elemental analysis can be used to determine the elemental composition and purity.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Question Possible Cause Suggested Solution
My reaction did not yield any product. What could be the issue? Inactive reagents, incorrect reaction temperature, or improper stoichiometry.Ensure the freshness and purity of your starting materials. Verify the reaction temperature is within the optimal range (start with low temperatures, e.g., 0-10°C, and slowly warm up). Re-evaluate the molar ratios of your reactants.
The yield of my product is consistently low. How can I improve it? Suboptimal reaction conditions (temperature, solvent, reaction time).Systematically vary the reaction temperature, solvent polarity, and reaction time to find the optimal conditions. See the hypothetical data in Table 1 for guidance.
Issue 2: Product Purity and Appearance
Question Possible Cause Suggested Solution
My product is discolored (e.g., yellow or brown). What does this indicate? Presence of impurities, possibly from side reactions or degradation of the product.Attempt to purify the product by recrystallization or washing with a suitable solvent. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Analytical data (e.g., NMR) shows the presence of significant impurities. How can I minimize their formation? Incorrect reaction temperature or stoichiometry leading to side reactions.Lowering the reaction temperature can often increase the selectivity of the reaction. Carefully control the addition rate of reagents to maintain a consistent temperature. Adjust the stoichiometry to favor the formation of the desired product.

Data Presentation

Table 1: Hypothetical Optimization of this compound Synthesis

Entry Temperature (°C) Solvent Catalyst Yield (%) Purity (%)
125EthanolNone4580
20EthanolNone6590
350EthanolNone3075
40MethanolNone6088
50THFPhase-Transfer7595
60DichloromethanePhase-Transfer7092

Experimental Protocols

Hypothetical Synthesis of this compound

Materials:

  • Potassium Hydroxide (KOH)

  • Hydrogen Sulfide (H₂S) or Potassium Hydrosulfide (KSH)

  • Chloroform (CHCl₃)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Potassium Hydrosulfide (if not commercially available): In a three-necked flask equipped with a gas inlet, a stirrer, and a gas outlet, dissolve potassium hydroxide in anhydrous ethanol under an inert atmosphere. Cool the solution in an ice bath and bubble hydrogen sulfide gas through the solution until saturation. The formation of a precipitate indicates the formation of potassium hydrosulfide.

  • Reaction: To the suspension of potassium hydrosulfide in ethanol, slowly add a stoichiometric amount of chloroform dropwise while maintaining the temperature at 0-5°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC if a suitable system can be developed).

  • Work-up: After the reaction is complete, filter the reaction mixture to remove any insoluble byproducts.

  • Isolation: Reduce the volume of the filtrate under reduced pressure. Add diethyl ether to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration and wash with cold diethyl ether. Recrystallize the crude product from a minimal amount of hot ethanol, followed by cooling to induce crystallization.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation (e.g., KSH in Ethanol) reaction Reaction (Addition of Chloroform at 0-5°C) reagent_prep->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Continue reaction workup Work-up (Filtration) monitoring->workup Reaction complete isolation Isolation (Precipitation with Diethyl Ether) workup->isolation purification Purification (Recrystallization from Ethanol) isolation->purification analysis Analysis (NMR, IR, Elemental Analysis) purification->analysis

Caption: Workflow for the hypothetical synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low or No Yield Observed check_reagents Check Reagent Purity and Activity start->check_reagents check_reagents->start Reagents Faulty check_temp Verify Reaction Temperature check_reagents->check_temp Reagents OK check_temp->start Temperature Incorrect check_stoich Confirm Stoichiometry check_temp->check_stoich Temperature Correct check_stoich->start Stoichiometry Incorrect optimize_conditions Systematically Optimize Conditions (Temperature, Solvent, Time) check_stoich->optimize_conditions Stoichiometry Correct end Improved Yield optimize_conditions->end

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Advanced Purification of Crude Potassium Dithioformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude potassium dithioformate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Problem Potential Cause Recommended Solution
Low Yield of Purified Product Incomplete initial reaction or side reactions.Optimize the synthesis conditions, such as the molar ratio of reactants. For example, in related dithiocarbamate syntheses, an excess of carbon disulfide is used to suppress side reactions[1].
Loss of product during washing or filtration.Use minimal amounts of cold solvent for washing the crystals to reduce solubility losses. Ensure the filter porosity is appropriate to retain fine crystals.
Decomposition of the product.This compound can be sensitive to heat and acidic conditions. Avoid high temperatures during solvent evaporation and ensure all reagents and solvents are neutral or slightly basic.
Product Discoloration (e.g., yellow, brown) Presence of impurities from starting materials.Use high-purity starting materials. Consider pre-purifying reagents if necessary.
Oxidation of the product.Perform the purification under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Trapped solvent or byproducts in the crystal lattice.Optimize the recrystallization process. Slow cooling can lead to the formation of larger, purer crystals. Consider using a different recrystallization solvent or a mixture of solvents.
Difficulty in Inducing Crystallization Solution is not supersaturated.Concentrate the solution by carefully evaporating the solvent under reduced pressure.
Presence of impurities that inhibit crystal nucleation.Treat the crude product with activated charcoal to remove colored and polymeric impurities before recrystallization[1].
Incorrect solvent system.Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Oily Product Formation Instead of Crystals Presence of water or other low-melting impurities.Ensure all glassware and solvents are thoroughly dried before use. The synthesis and purification should be carried out under anhydrous conditions[2].
Product melting point is close to the temperature of the solution.Adjust the temperature of the crystallization process. It may be necessary to perform the crystallization at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is crucial. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or colder. Based on related compounds, solvents like methanol or ethanol could be suitable starting points[1][3]. The process generally involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form crystals.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound. Spectroscopic methods such as FT-IR and NMR (¹H and ¹³C) can confirm the chemical structure and identify impurities[4]. Elemental analysis provides the elemental composition of the sample, which can be compared to the theoretical values. For quantitative purity assessment, techniques like coulometric titration or quantitative NMR (qNMR) can be employed for high accuracy[5][6].

Q3: My purified this compound decomposes over time. How can I improve its stability?

A3: The stability of this compound can be affected by atmospheric oxygen, moisture, and light. Store the purified product in a tightly sealed, opaque container under an inert atmosphere (e.g., argon). It is also advisable to store it at a low temperature (e.g., in a refrigerator or freezer) to minimize thermal decomposition. Some dithioformates are known to undergo rearrangement reactions in solution, so it is best to store the compound as a dry solid[2][7].

Q4: What are the potential impurities in crude this compound?

A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or subsequent decomposition. Common impurities may include unreacted potassium salts (e.g., potassium hydroxide), residual solvents, and oxidation products. The nature of impurities will depend on the specific synthetic route employed. For instance, if synthesized from an amine and carbon disulfide, unreacted amine could be an impurity[1].

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in a clean, dry flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: General workflow for the purification of crude this compound by recrystallization.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield discoloration Discoloration? start->discoloration no_crystals No Crystals? start->no_crystals oily_product Oily Product? start->oily_product check_synthesis Optimize Synthesis low_yield->check_synthesis min_solvent Use Minimal Cold Wash Solvent low_yield->min_solvent avoid_heat Avoid High Temps low_yield->avoid_heat pure_reagents Use Pure Reagents discoloration->pure_reagents inert_atm Use Inert Atmosphere discoloration->inert_atm slow_cool Slow Recrystallization discoloration->slow_cool concentrate Concentrate Solution no_crystals->concentrate charcoal Use Activated Charcoal no_crystals->charcoal new_solvent Try New Solvent no_crystals->new_solvent dry_glassware Dry Glassware/Solvents oily_product->dry_glassware lower_temp Lower Crystallization Temp oily_product->lower_temp

Caption: Troubleshooting decision tree for common purification issues.

References

Characterization and removal of common impurities in potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium dithioformate.

Frequently Asked Questions (FAQs)

Impurity Identification

Q1: What are the most common impurities in my this compound sample?

A1: Impurities in this compound typically arise from the synthesis process, degradation, or improper storage. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual carbon disulfide (CS2) and the potassium base (e.g., potassium hydroxide - KOH) used in the synthesis.[1][2]

  • Side-Reaction Products:

    • Potassium Trithiocarbonate (K₂CS₃): This can form if potassium sulfide is present as an impurity in the potassium source, which then reacts with carbon disulfide.[3] Impure samples of potassium trithiocarbonate often appear brown.[3]

    • Potassium Carbonate (K₂CO₃): Potassium hydroxide readily reacts with atmospheric carbon dioxide to form potassium carbonate.[4][5] It is a white, hygroscopic solid.[4][6]

  • Solvent Residues: Water or organic solvents (e.g., alcohols) used during synthesis and purification may be present.[7]

  • Degradation Products: Dithioformates can be susceptible to hydrolysis, particularly if exposed to moisture.

Q2: My this compound is yellow/brownish instead of the expected color. What could be the cause?

A2: Pure this compound should be a pale yellow solid. A darker yellow or brownish discoloration often indicates the presence of impurities. One common cause is the presence of potassium trithiocarbonate, as impure samples of this side-product are often brown.[3] Additionally, commercial grades of carbon disulfide, a key starting material, can be yellowish due to impurities, which may carry over into the final product.[8]

Q3: How can I identify the specific impurities in my sample?

A3: A combination of spectroscopic and analytical techniques is recommended for identifying impurities:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of the dithioformate and potential impurities like carbonates or trithiocarbonates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify organic impurities and confirm the structure of the desired product.[9][10]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for detecting residual water or solvents and determining the thermal stability of the sample.[9]

  • Elemental Analysis: Provides the percentage composition of C, H, K, and S, which can be compared to the theoretical values for pure this compound.

Impurity Characterization Data

The following table summarizes key spectroscopic data that can aid in the identification of this compound and common impurities. Note that data for the dithioformate anion is based on related dithiocarbamate structures.

Compound/ImpurityAnalytical TechniqueCharacteristic Signals/Peaks
This compound FTIRStrong C=S stretching vibration, C-H stretching.
(as dithiocarbamate)¹³C NMRSignal for the CS₂ carbon.
Potassium Carbonate FTIRStrong, broad absorption for the carbonate ion (CO₃²⁻).
Potassium Trithiocarbonate FTIRCharacteristic absorptions for the CS₃²⁻ anion.
Residual Solvents (e.g., Ethanol) ¹H NMRCharacteristic ethyl signals (a triplet and a quartet).
Water TGAMass loss at temperatures below 120°C.[11]
FTIRBroad O-H stretching band.
Impurity Removal

Q4: What is the best way to purify my this compound?

A4: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical to ensure that the desired compound has low solubility at colder temperatures while the impurities remain in solution. Anti-solvent crystallization can also be an effective strategy.[12]

Q5: I suspect my sample has absorbed water. How can I dry it?

A5: If your sample is hygroscopic, it should be dried under vacuum.[9] For larger quantities, using a vacuum oven at a temperature well below the compound's decomposition point is recommended. Storing the purified product in a desiccator over a suitable drying agent will prevent future water absorption.

Troubleshooting Guides

Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for addressing purity issues with this compound.

G Troubleshooting Workflow for this compound Purity cluster_0 Problem Identification cluster_1 Characterization cluster_2 Analysis and Decision cluster_3 Purification cluster_4 Verification start Start: Impure Potassium Dithioformate Sample (e.g., off-color, unexpected reaction outcome) assess Visual Assessment (Color, Crystalline Form) start->assess ftir FTIR Spectroscopy assess->ftir nmr NMR Spectroscopy (¹H, ¹³C) assess->nmr tga Thermal Analysis (TGA/DSC) assess->tga analyze Analyze Data: - Identify impurity peaks - Quantify water/solvent content ftir->analyze nmr->analyze tga->analyze decision Is the impurity identified? analyze->decision recrystallize Recrystallization (Solvent/Anti-solvent) decision->recrystallize Yes wash Solvent Washing decision->wash Yes reanalyze Re-run Characterization (FTIR, NMR, TGA) decision->reanalyze No, but purity is critical dry Drying under Vacuum recrystallize->dry wash->dry dry->reanalyze final_product Pure Potassium Dithioformate reanalyze->final_product G Synthesis Pathway and Impurity Formation CS2 Carbon Disulfide (CS₂) reaction Main Synthesis Reaction CS2->reaction KOH Potassium Hydroxide (KOH) K2S Potassium Sulfide (K₂S) Impurity in KOH KOH->K2S contains KOH->reaction K2CO3 Potassium Carbonate (Impurity) KOH->K2CO3 reacts with CO₂ K2CS3 Potassium Trithiocarbonate (Impurity) K2S->K2CS3 reacts with CS₂ CO2 Atmospheric CO₂ CO2->K2CO3 product This compound (Desired Product) reaction->product

References

Troubleshooting guide for failed or low-yield reactions involving potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed or low-yield reactions involving potassium dithioformate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound resulted in a low yield or failed completely. What are the most common causes?

Several factors can contribute to poor outcomes in reactions involving this compound. These can be broadly categorized as issues with the reagent itself, the reaction conditions, or the work-up and purification process. Key areas to investigate include:

  • Reagent Quality and Stability: this compound can be unstable, especially in solution. A known issue with some dithioformate derivatives is their tendency to undergo a migration reaction to form an inactive anionic phosphanylthioketone.[1][2] The purity of the starting material is also critical, as impurities can interfere with the desired reaction.

  • Reaction Conditions: Moisture and air can negatively impact reactions with sensitive reagents like this compound. The choice of solvent, reaction temperature, and reaction time are also crucial parameters that may require optimization.

  • Substrate Reactivity: The nature of your substrate may limit the effectiveness of this compound as a thioformylating agent.[3]

  • Work-up and Purification: Product loss during extraction, washing, and purification steps is a common source of low yields.

Q2: How can I assess the quality and purity of my this compound?

Ensuring the purity of your this compound is a critical first step. Here are some recommended analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic dithioformate proton and carbon signals and detect organic impurities.

  • Elemental Analysis: This will confirm the elemental composition of your this compound.

  • Titration Methods: Coulometric titration can be a high-precision method for determining the purity of potassium salts.[4]

  • Flame Photometry or Atomic Absorption Spectroscopy (AAS): These techniques can be used to accurately determine the potassium content.[5][6]

Q3: What are the best practices for handling and storing this compound to prevent degradation?

Proper handling and storage are essential to maintain the reactivity of this compound.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[7][8][9][10][11] It is a hygroscopic solid, so protection from moisture is crucial.[8]

  • Handling: All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.[1] Use dry solvents and reagents to prevent hydrolysis.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Degradation of this compound - Verify Reagent Quality: Use freshly prepared or properly stored this compound. If possible, analyze the reagent by NMR or titration to confirm its purity before use. - Control Reaction Temperature: Keep the reaction at the recommended temperature. For some dithioformates, prolonged exposure to ambient temperature in solution can lead to degradation.[1][2]
Presence of Water or Oxygen - Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen).
Incorrect Reaction Conditions - Optimize Solvent: The choice of solvent can be critical. Aprotic solvents are generally preferred.[12] - Vary Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate.
Low Substrate Reactivity - Consider Alternative Reagents: If your substrate is inherently unreactive towards this compound, you may need to explore other thioformylating agents.[3]
Formation of Byproducts - Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to identify any major byproducts. This can provide clues about side reactions that are consuming your starting material. A known side reaction for some dithioformates is a migration reaction.[1][2]
Problem 2: Complex Mixture of Products or Difficult Purification
Potential Cause Troubleshooting Steps
Side Reactions - Modify Reaction Conditions: Adjusting the temperature, reaction time, or order of addition of reagents can sometimes minimize side reactions. - Use a More Selective Reagent: If possible, consider a thioformylating agent with higher selectivity for your desired transformation.
Decomposition of Product during Work-up - Use Mild Work-up Conditions: Avoid strongly acidic or basic conditions during extraction and washing if your product is sensitive. - Minimize Exposure to Air and Light: Some thio-compounds can be sensitive to oxidation.
Inefficient Purification - Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Attempt Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions.

Experimental Protocols

Synthesis of this compound (Improved Engler's Method) [3]

  • To 400 ml of dried methanol, add 40 g (1.03 mol) of potassium with cooling.

  • Pass dry hydrogen sulfide gas through the solution until saturation.

  • Add 125 g (1.06 mol) of chloroform at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 10 minutes.

  • Allow the solution to stand at room temperature overnight.

  • Filter off any insoluble material.

  • Concentrate the resulting solution under reduced pressure at a temperature below 40 °C.

  • Add 400 ml of acetone to precipitate the product.

  • Filter the precipitate and wash with acetone to obtain this compound.

General Procedure for Thioformylation of Enamino Nitriles [3]

  • Combine the enamino nitrile (3 mmol), this compound (3 mmol), and sodium 1,1-dimethylpropoxide (6 mmol) in 25 ml of dried THF.

  • Stir the mixture at room temperature for 24 hours.

  • Add 25 ml of water to the reaction mixture and wash several times with ether.

  • Remove any residual ether under reduced pressure.

  • Acidify the aqueous solution with 2M hydrochloric acid with cooling to 0 °C.

  • Collect the resulting orange-red crystals by filtration.

Visualizing Potential Reaction Issues

To better understand the potential pitfalls in reactions involving this compound, the following diagrams illustrate key concepts.

G cluster_reagent This compound Quality cluster_reaction Reaction Conditions cluster_yield Reaction Outcome Reagent This compound (K+[HCS2]-) Impurity Impurities (e.g., K2S, KSH, H2O) Reagent->Impurity Synthesis Byproducts Degradation Migration Product (e.g., Anionic Phosphanylthioketone) Reagent->Degradation Instability in Solution Start Starting Material LowYield Low Yield / Failure Impurity->LowYield Degradation->LowYield Product Desired Product Start->Product Ideal Conditions Byproduct Side Products Start->Byproduct Suboptimal Conditions HighYield High Yield Product->HighYield Byproduct->LowYield

Caption: Factors influencing the success of reactions with this compound.

G cluster_solutions1 Solutions for Reagent Issues cluster_solutions2 Solutions for Reaction Conditions cluster_solutions3 Solutions for Work-up/Purification cluster_solutions4 Solutions for Substrate Issues Start Low Yield or Reaction Failure Step1 Step 1: Assess Reagent Quality Start->Step1 Step2 Step 2: Evaluate Reaction Conditions Step1->Step2 Reagent OK Sol1a Synthesize fresh reagent Step1->Sol1a Sol1b Verify purity (NMR, Titration) Step1->Sol1b Sol1c Ensure proper storage Step1->Sol1c Step3 Step 3: Analyze Work-up & Purification Step2->Step3 Conditions OK Sol2a Use anhydrous solvents/reagents Step2->Sol2a Sol2b Optimize temperature and time Step2->Sol2b Sol2c Run under inert atmosphere Step2->Sol2c Step4 Step 4: Consider Substrate Reactivity Step3->Step4 Work-up OK Sol3a Use mild extraction conditions Step3->Sol3a Sol3b Optimize chromatography Step3->Sol3b Sol3c Attempt recrystallization Step3->Sol3c Sol4a Explore alternative thioformylating agents Step4->Sol4a

Caption: A logical workflow for troubleshooting failed or low-yield reactions.

References

The influence of solvent polarity on the reactivity of potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Potassium Dithioformate Reactivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvent polarity on the reactivity of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

A1: The solvent plays a crucial role in modulating the nucleophilicity of the dithioformate anion. The reactivity is significantly influenced by the solvent's ability to solvate the potassium cation and the dithioformate anion.[1][2] Generally, polar aprotic solvents are preferred for reactions where the dithioformate anion acts as a nucleophile, as they enhance its reactivity.[3][4][5]

Q2: What is the difference between polar protic and polar aprotic solvents in the context of this reaction?

A2:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form strong hydrogen bonds with the dithioformate anion. This creates a "solvent shell" around the nucleophile, which stabilizes it but also hinders its ability to attack an electrophile, thereby reducing reactivity.[1][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack these acidic protons. They are still polar enough to dissolve this compound but primarily solvate the potassium cation, leaving the dithioformate anion "naked" and more reactive.[2][3][4]

Q3: Why is my reaction with this compound sluggish in methanol?

A3: Methanol is a polar protic solvent. It is likely forming hydrogen bonds with the dithioformate anion, which significantly decreases its nucleophilicity and slows down the reaction rate.[1][6] Consider switching to a polar aprotic solvent to enhance the reaction rate.

Q4: Is this compound stable in all organic solvents?

A4: While generally stable, the long-term stability of this compound in solution can be solvent-dependent. In protic solvents, there is a possibility of slow proton exchange or decomposition, especially at elevated temperatures. It is always recommended to use freshly prepared solutions or to store them under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reaction Inappropriate solvent choice: The use of a polar protic solvent is likely inhibiting the nucleophilicity of the dithioformate anion.[1][3][7]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to increase the reactivity of the nucleophile.[4][5]
Poor solubility: this compound may not be sufficiently soluble in the chosen solvent.Select a solvent with a higher polarity index that is known to dissolve potassium salts. Ensure the solvent is anhydrous, as water can affect solubility and reactivity.
Slow Reaction Rate Solvent hindering nucleophile: Even if the reaction is proceeding, a polar protic solvent will significantly slow it down.[1][6]The use of a polar aprotic solvent is highly recommended to accelerate the reaction.[4][5]
Low reaction temperature: The activation energy for the reaction may not be overcome at the current temperature.Gently warm the reaction mixture. Monitor for any potential side reactions or decomposition.
Formation of Side Products Reaction with solvent: Some solvents may react with the dithioformate or the electrophile under the reaction conditions.Ensure the chosen solvent is inert under the reaction conditions. Review the literature for known incompatibilities.
Decomposition of dithioformate: The dithioformate may be degrading under the reaction conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize decomposition.

Data Presentation: Qualitative Solvent Effects on Dithioformate Reactivity

The following table summarizes the expected qualitative effects of different solvent classes on the reactivity of this compound in nucleophilic substitution reactions.

Solvent Class Examples Effect on Dithioformate Nucleophilicity Rationale
Polar Protic Water, Methanol, EthanolDecreasedStrong solvation of the dithioformate anion via hydrogen bonding forms a "solvent shell," which hinders its ability to attack an electrophile.[1][6]
Polar Aprotic DMF, DMSO, AcetonitrileIncreasedSolvates the potassium cation more effectively than the dithioformate anion, leaving the anion "naked" and more reactive.[2][3][4]
Nonpolar Hexane, Toluene, BenzeneVery Low (reaction unlikely)This compound has very poor solubility in nonpolar solvents.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure and should be performed under an inert atmosphere.

Materials:

  • Methanol

  • Potassium metal

  • Hydrogen sulfide (gas)

  • Chloroform

  • Acetone

  • Hexane

Procedure:

  • In a flask equipped with a cooling bath, add potassium metal to methanol.

  • Bubble dry hydrogen sulfide gas through the solution for 2 hours. The solution will turn a yellow-green color.

  • Remove excess hydrogen sulfide under reduced pressure at 40°C.

  • Add more methanol, followed by an additional portion of potassium metal.

  • Warm the resulting mixture to 70°C.

  • Slowly add chloroform at a rate that maintains a gentle reflux. The solution will turn from yellow to orange.

  • After the addition is complete, reflux for an additional 10 minutes and then let it stand at room temperature overnight.

  • Filter any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Add acetone to the residue to precipitate any remaining insoluble matter and filter.

  • Concentrate the acetone solution to dryness to obtain the crude product.

  • Recrystallize the crude product from ethanol and hexane to yield pure this compound as golden-yellow needles.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Start: Low Yield or Slow Reaction check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent check_solvent->change_solvent No check_solubility Is the reagent fully dissolved? check_solvent->check_solubility Yes change_solvent->check_solubility increase_polarity Action: Choose a more polar aprotic solvent check_solubility->increase_polarity No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes increase_polarity->check_temp increase_temp Action: Cautiously increase temperature check_temp->increase_temp No check_purity Are reagents pure and anhydrous? check_temp->check_purity Yes increase_temp->check_purity purify_reagents Action: Purify reagents and dry solvents check_purity->purify_reagents No end End: Optimized Reaction check_purity->end Yes purify_reagents->end

Caption: Troubleshooting workflow for reactions involving this compound.

Caption: Logical relationships between solvent type and nucleophile reactivity.

References

Understanding the thermal decomposition products of potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of potassium dithioformate.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

Based on studies of analogous sulfur-containing potassium salts, the thermal decomposition of this compound is expected to yield a mixture of solid and gaseous products. The primary solid residue is likely to be potassium sulfide (K₂S), with potential for potassium thiocyanate (KSCN) as an intermediate or minor product.[1] Gaseous products may include carbon disulfide (CS₂) and hydrogen sulfide (H₂S).

Q2: At what temperature does this compound begin to decompose?

The onset of thermal decomposition for this compound is expected to occur in the range of 150-250 °C. However, this can be influenced by factors such as heating rate and the purity of the sample. For instance, the presence of impurities can significantly lower the decomposition temperature.[2]

Q3: My thermogravimetric analysis (TGA) curve shows a multi-step decomposition. What does this indicate?

A multi-step decomposition profile in the TGA curve suggests a complex decomposition process with the formation of one or more stable intermediates. For example, an initial weight loss may correspond to the loss of volatile components, followed by the decomposition of the dithioformate anion, and a final decomposition of any intermediate species.

Q4: The differential thermal analysis (DTA) shows an unexpected exotherm. What could be the cause?

While decomposition is often endothermic, an exothermic event in the DTA curve could indicate a secondary reaction, such as the oxidation of decomposition products if the experiment is not conducted under an inert atmosphere. It could also suggest a phase change in the material or a reaction with impurities.

Q5: How can I confirm the identity of the decomposition products?

The gaseous products can be identified using techniques like Evolved Gas Analysis (EGA) coupled with mass spectrometry or Fourier-transform infrared spectroscopy (FTIR). The solid residue can be analyzed using X-ray diffraction (XRD) to identify its crystalline structure and X-ray photoelectron spectroscopy (XPS) to determine its elemental composition and chemical states.

Troubleshooting Guides

Issue 1: Inconsistent Decomposition Temperatures

Possible Cause Troubleshooting Step
Variable Heating Rate Ensure a consistent and programmed heating rate is used across all experiments. A typical rate for TGA/DTA is 10 °C/min.[3]
Sample Impurities Use high-purity this compound. Impurities can act as catalysts or react with the sample, altering the decomposition profile.[2]
Inconsistent Sample Preparation Ensure samples are of a consistent mass and particle size. Fine-grained powders provide better heat transfer and more reproducible results.
Atmosphere Contamination Use a high-purity inert gas (e.g., nitrogen or argon) with a consistent flow rate to purge the system and prevent oxidative side reactions.[4]

Issue 2: Unexpected Mass Loss in TGA

Possible Cause Troubleshooting Step
Hygroscopic Nature of the Sample Potassium salts can be hygroscopic. Dry the sample in a vacuum oven at a temperature below its decomposition point before analysis to remove adsorbed water.
Reaction with Sample Pan Use an inert sample pan (e.g., alumina or platinum) to prevent any reaction between the sample and the container at high temperatures.
Volatilization of the Sample If the sample sublimes before decomposing, consider using a sealed sample pan with a pinhole to control the release of volatiles.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from thermal analysis of this compound under a nitrogen atmosphere.

Parameter Value Technique
Decomposition Onset Temperature ~180 °CTGA/DTA
Peak Decomposition Temperature ~220 °CDTG (Derivative Thermogravimetry)
Mass Loss (Step 1) ~15% (180-250 °C)TGA
Mass Loss (Step 2) ~30% (250-400 °C)TGA
Final Residue Mass ~55%TGA
Enthalpy of Decomposition EndothermicDTA

Experimental Protocols

Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA)

  • Instrument Calibration: Calibrate the TGA/DTA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina crucible.

  • Experimental Conditions:

    • Place the crucible in the instrument.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.[3]

  • Data Analysis: Record the mass loss (TGA), its derivative (DTG), and the temperature difference (DTA) as a function of temperature.

Evolved Gas Analysis (EGA-MS)

  • Instrument Setup: Couple the outlet of the TGA instrument to the inlet of a mass spectrometer.

  • Experimental Conditions: Follow the same procedure as for TG-DTA.

  • Data Collection: Monitor the mass-to-charge ratios of the evolved gases simultaneously with the TGA data acquisition.

  • Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve to identify the gaseous decomposition products.

Visualizations

troubleshooting_workflow start Inconsistent TGA/DTA Results check_params Verify Experimental Parameters (Heating Rate, Atmosphere) start->check_params params_ok Parameters Consistent? check_params->params_ok check_sample Assess Sample Purity and Preparation sample_ok Sample Pure and Well-Prepared? check_sample->sample_ok params_ok->check_sample Yes adjust_params Adjust and Standardize Parameters params_ok->adjust_params No purify_sample Purify or Re-prepare Sample sample_ok->purify_sample No rerun_exp Re-run Experiment sample_ok->rerun_exp Yes adjust_params->rerun_exp purify_sample->rerun_exp end Consistent Results rerun_exp->end

Caption: Troubleshooting workflow for inconsistent thermal analysis results.

decomposition_pathway kdsf This compound (K⁺[HCS₂]⁻) heat Heat (180-250°C) kdsf->heat intermediate Intermediate Species (e.g., KSCN) heat->intermediate final_solid Final Solid Residue (K₂S) intermediate->final_solid Further Heating gas1 Gaseous Products (CS₂, H₂S) intermediate->gas1

Caption: Proposed thermal decomposition pathway for this compound.

References

Methods to prevent the atmospheric degradation of potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the atmospheric degradation of potassium dithioformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to atmospheric conditions?

This compound (KS₂CH) is a salt containing a dithioformate anion. The sulfur atoms in the dithioformate anion are susceptible to oxidation by atmospheric oxygen. Additionally, the compound is likely hygroscopic, meaning it can readily absorb moisture from the air, which can lead to hydrolysis and decomposition.

Q2: What are the visible signs of this compound degradation?

Degradation of this compound may be indicated by a change in color, the presence of an unpleasant odor (potentially of hydrogen sulfide), or a change in the material's texture from a crystalline solid to a damp or clumpy powder.

Q3: What are the primary atmospheric factors that cause degradation?

The primary atmospheric factors leading to the degradation of this compound are:

  • Oxygen: Leads to the oxidation of the sulfur atoms.

  • Humidity: Can cause hydrolysis of the compound.

  • Light: May accelerate decomposition pathways.

Q4: How should I properly store this compound to prevent degradation?

To ensure the stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[1][2][3] A desiccator or a glovebox is highly recommended for long-term storage.

Q5: Can I handle this compound on an open lab bench?

It is strongly advised to handle this compound under an inert atmosphere, for instance, inside a glovebox or by using Schlenk line techniques. Brief exposure to the atmosphere for weighing purposes may be tolerable if done quickly, but prolonged exposure should be avoided.

Troubleshooting Guide

Q1: My reaction is yielding unexpected byproducts. Could degradation of this compound be the cause?

Yes, if the this compound has degraded, it can introduce impurities and reactive species into your reaction, leading to the formation of unintended byproducts. It is recommended to use freshly opened or properly stored material and to verify its purity before use.

Q2: I opened a new bottle of this compound and it has a strong, unpleasant smell. Is it still usable?

A strong odor may indicate that the compound has started to decompose, possibly releasing volatile sulfur compounds. While it might still be usable for some applications, the purity is compromised. For sensitive reactions, using a fresh, unopened container is advisable.

Q3: The this compound I'm using is difficult to weigh and appears clumpy. What is the issue?

Clumpiness is a sign that the material has absorbed moisture from the atmosphere. This indicates that the compound is likely hydrated and partially hydrolyzed, which can affect its reactivity and the stoichiometry of your reaction.

Stability of this compound Under Various Conditions

ConditionAtmosphereRelative HumidityLight ExposureExpected StabilityPreventative Measures
Ideal Inert Gas (Argon, Nitrogen)Low (<10%)DarkHighStore in a sealed container inside a glovebox or desiccator.
Sub-optimal AirLow (<30%)DarkModerateMinimize exposure time; use in a well-ventilated fume hood.
Poor AirHigh (>50%)Ambient LightLowAvoid these conditions entirely. If unavoidable, use immediately after opening.
Unacceptable AirHigh (>50%)Direct SunlightVery LowDo not store or handle under these conditions.

Experimental Protocols

Protocol for Handling this compound under an Inert Atmosphere

This protocol describes the safe handling of this compound using a glovebox to prevent atmospheric degradation.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Airtight container for storage

  • Glovebox with an inert atmosphere (e.g., argon or nitrogen)

  • Analytical balance inside the glovebox

Procedure:

  • Glovebox Preparation: Ensure the glovebox has been properly purged with an inert gas and that the oxygen and moisture levels are within the acceptable range for your experiment (typically <10 ppm).

  • Transfer of Materials: Introduce the sealed container of this compound, along with all necessary tools (spatula, weighing boat, etc.), into the glovebox antechamber.

  • Purging the Antechamber: Evacuate and refill the antechamber with inert gas for the recommended number of cycles to remove atmospheric contaminants.

  • Handling Inside the Glovebox:

    • Move the materials from the antechamber into the main glovebox chamber.

    • Allow the materials to equilibrate to the glovebox atmosphere for a few minutes.

    • Carefully open the container of this compound.

    • Using a clean spatula, dispense the desired amount of the compound onto the weighing boat on the analytical balance.

    • Record the weight.

  • Storage of Unused Material:

    • Securely seal the original container of this compound.

    • For added protection, place the sealed container inside a secondary, larger airtight container within the glovebox.

  • Removal of Weighed Sample:

    • Place the weighed sample in a sealed reaction vessel or container appropriate for your experiment.

    • Transfer the sealed vessel out of the glovebox via the antechamber, following the proper purging procedure.

Visualizing Degradation Prevention

The following diagram illustrates the logical workflow for preventing the atmospheric degradation of this compound.

G cluster_storage Storage cluster_handling Handling cluster_degradation Degradation Factors storage_conditions Ideal Storage Conditions inert_atm Inert Atmosphere (Argon/Nitrogen) storage_conditions->inert_atm dark Dark Environment storage_conditions->dark dry Dry Conditions (Desiccator) storage_conditions->dry cool Cool Temperature storage_conditions->cool degradation Degradation storage_conditions->degradation Prevents handling_protocol Handling Protocol glovebox Use Glovebox handling_protocol->glovebox schlenk Use Schlenk Line handling_protocol->schlenk minimize_exposure Minimize Air Exposure handling_protocol->minimize_exposure handling_protocol->degradation Prevents oxygen Oxygen (Oxidation) degradation->oxygen humidity Humidity (Hydrolysis) degradation->humidity light Light (Photodecomposition) degradation->light

A logical workflow for preventing this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Potassium Dithioformate and Sodium Dithioformate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the reactivity and properties of potassium dithioformate and sodium dithioformate. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate informed decisions in experimental design and chemical synthesis. While comprehensive data for sodium dithioformate is more readily available, this guide also offers a theoretical comparison for this compound based on general chemical principles, addressing the current scarcity of literature on this specific compound.

Executive Summary

Dithioformates are versatile reagents in organic chemistry. This guide focuses on the sodium and potassium salts of dithioformic acid, examining their synthesis, stability, and reactivity. A notable finding is the limited availability of specific experimental data for this compound in peer-reviewed literature, suggesting it is either less commonly used or its properties have not been as extensively documented as its sodium counterpart. This guide therefore provides a robust overview of sodium dithioformate, supplemented by a discussion of the expected differences in reactivity based on the well-established chemical behaviors of potassium and sodium ions.

General Properties and Reactivity Comparison

The reactivity of ionic compounds such as potassium and sodium dithioformate is significantly influenced by the properties of their cation. Generally, potassium salts are more soluble in organic solvents than sodium salts. This difference in solubility can impact reaction rates and yields in non-aqueous media. Potassium is also less electronegative than sodium, which can influence the ionic character of the salt and the nucleophilicity of the dithioformate anion in certain reaction environments.

PropertyThis compound (Theoretical/General Principles)Sodium Dithioformate (Documented)
CAS Number 30962-16-469316-68-3
Molecular Formula CHKS₂CHNaS₂
Molecular Weight 116.24 g/mol 100.11 g/mol
Solubility Expected to have higher solubility in organic solvents compared to the sodium salt.[1]Generally soluble in polar solvents.
Reactivity The dithioformate anion is a potent nucleophile. The potassium salt may exhibit enhanced reactivity in organic solvents due to better solubility and potentially a "freer" anion.The dithioformate anion acts as a strong nucleophile in various reactions.
Stability Data not widely available. May be susceptible to oxidation and decomposition.Stability can be a concern; should be stored under inert atmosphere.

Experimental Protocols

Due to the lack of specific, reproducible experimental protocols for the simple this compound in the available literature, a detailed protocol for the synthesis of a related class of compounds, dithiocarbamates, is provided below as an illustrative example. The synthesis of sodium dithioformate is less commonly detailed, but is understood to proceed via the reaction of a formate equivalent with a sulfurating agent in the presence of a sodium base.

Illustrative Synthesis of a Dithiocarbamate Salt

This protocol describes the general synthesis of dithiocarbamate salts, which shares mechanistic principles with the theoretical synthesis of dithioformates.

Objective: To synthesize a sodium dialkyldithiocarbamate.

Materials:

  • Carbon disulfide (CS₂)

  • A secondary amine (e.g., diethylamine)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve sodium hydroxide in ethanol in a flask, maintaining the temperature at 0-5°C in an ice bath.

  • Slowly add the secondary amine to the cooled NaOH solution with constant stirring.

  • To this mixture, add carbon disulfide dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature.

  • The dithiocarbamate salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Reaction Pathways and Mechanisms

The dithioformate anion is a versatile nucleophile that can participate in a variety of reactions. A common application is in the synthesis of dithiocarboxylic acid esters through reaction with alkyl halides.

General Reaction Scheme for Dithioformate Ester Synthesis

The following diagram illustrates the general pathway for the synthesis of a dithiocarboxylic acid ester from a dithioformate salt and an alkyl halide.

G Dithioformate [HCS₂]⁻ M⁺ Ester HCS₂R Dithioformate->Ester Nucleophilic Attack AlkylHalide R-X AlkylHalide->Ester Byproduct M⁺X⁻ G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepK Prepare Potassium Dithioformate Solution ReactK React with Alkyl Halide PrepK->ReactK PrepNa Prepare Sodium Dithioformate Solution ReactNa React with Alkyl Halide PrepNa->ReactNa MonitorK Monitor Reaction (TLC, GC-MS) ReactK->MonitorK MonitorNa Monitor Reaction (TLC, GC-MS) ReactNa->MonitorNa Quantify Quantify Yield and Rate MonitorK->Quantify MonitorNa->Quantify Compare Compare Reactivity Quantify->Compare

References

Validating the Structure of Newly Synthesized Potassium Dithioformate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of a newly synthesized compound is a critical step in ensuring its identity, purity, and intended function. This guide provides a comparative overview of key analytical methods for the structural validation of potassium dithioformate (KCHS₂), a sulfur-containing organic salt. We will delve into the experimental protocols and expected data from various spectroscopic and analytical techniques, offering a framework for a comprehensive characterization.

The validation of this compound's structure relies on a combination of analytical techniques that provide orthogonal information, collectively confirming the connectivity of atoms and the overall molecular structure. The primary methods employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each of these methods offers unique insights into the molecular architecture of the compound.

A general workflow for the structural validation of a newly synthesized compound like this compound is illustrated below. This process typically starts with the synthesis and purification of the compound, followed by the application of various analytical techniques to confirm its structure and purity.

Structural Validation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry purification->ms ea Elemental Analysis purification->ea confirmation Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation ea->confirmation

A generalized workflow for the synthesis, purification, and structural validation of a new chemical compound.

Comparison of Analytical Methods

The following table summarizes the expected quantitative and qualitative data from each analytical method for the structural validation of this compound.

Analytical MethodParameter MeasuredExpected Data for this compound (KCHS₂)Purpose in Structural Validation
¹H NMR Spectroscopy Chemical Shift (δ) in ppm, Integration, Multiplicity- A singlet for the C-H proton, expected in the region of δ 8-10 ppm. - Integral of this peak corresponds to one proton.Confirms the presence and chemical environment of the formyl proton.
¹³C NMR Spectroscopy Chemical Shift (δ) in ppm- A single resonance for the dithioformate carbon (C=S), expected in the downfield region (>190 ppm).Confirms the presence of the unique carbon atom in the dithioformate group.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)- Characteristic C-H stretching vibration around 2850-3000 cm⁻¹. - Strong C=S stretching vibration in the range of 1050-1250 cm⁻¹. - C-S stretching vibration around 600-800 cm⁻¹.Identifies the presence of key functional groups (C-H, C=S, C-S).
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)- For the dithioformate anion (CHS₂⁻), a peak at m/z ≈ 77. - Isotopic pattern corresponding to the presence of sulfur.Determines the molecular weight of the anion and provides information about its elemental composition through isotopic analysis.
Elemental Analysis Percentage composition (%)- C: ~10.52% - H: ~0.88% - S: ~56.18%Confirms the elemental composition and purity of the synthesized compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the compound must be soluble and stable.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional ¹H NMR spectrum.

      • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR Acquisition:

      • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.

      • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

      • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this compound, only a single carbon is expected.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

    • Sample Preparation: Place a small amount of the solid, dry this compound sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal.

      • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

      • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)
  • Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

    • Instrumentation: Use a mass spectrometer equipped with an ESI source.

    • Data Acquisition:

      • Infuse the sample solution into the ESI source at a constant flow rate.

      • Acquire the mass spectrum in negative ion mode to detect the dithioformate anion (CHS₂⁻).

      • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve good ionization and minimize fragmentation.

      • High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurement to confirm the elemental formula.

Elemental Analysis
  • Combustion Analysis Protocol:

    • Sample Preparation: A precisely weighed amount of the dry, pure this compound is required.

    • Instrumentation: Utilize a CHNS elemental analyzer.

    • Analysis:

      • The sample is combusted at high temperatures in a stream of oxygen.

      • The resulting gases (CO₂, H₂O, SO₂) are separated and quantified by detectors.

      • The weight percentages of carbon, hydrogen, and sulfur are calculated and compared to the theoretical values for the proposed formula.

Logical Relationships in Structural Elucidation

The different analytical techniques provide complementary information that, when combined, leads to the unambiguous confirmation of the structure of this compound. The following diagram illustrates the logical flow of how data from each technique contributes to the final structural assignment.

Logical Structure Elucidation cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Data (¹H: singlet, ¹³C: one peak) interp_nmr Presence of a unique C-H group nmr_data->interp_nmr ir_data IR Data (C-H, C=S, C-S stretches) interp_ir Identification of functional groups ir_data->interp_ir ms_data MS Data (m/z of CHS₂⁻) interp_ms Confirmation of anionic formula ms_data->interp_ms ea_data Elemental Analysis (%C, %H, %S) interp_ea Confirmation of elemental composition ea_data->interp_ea final_structure Confirmed Structure: This compound (K⁺[HCS₂]⁻) interp_nmr->final_structure interp_ir->final_structure interp_ms->final_structure interp_ea->final_structure

A Comparative Guide to Alkali Metal Diethyldithiocarbamate Salts: A Spectroscopic and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic and crystallographic properties of a series of alkali metal diethyldithiocarbamate salts. The data presented is compiled from experimental studies to assist in the characterization and understanding of these versatile chelating agents.

Introduction

Alkali metal salts of diethyldithiocarbamic acid are fundamental precursors in coordination chemistry and have applications ranging from metal sequestration to the synthesis of nanoparticles. The nature of the alkali metal cation can influence the solid-state structure and vibrational properties of the diethyldithiocarbamate anion. This guide offers a comparative overview of the lithium, sodium, and potassium salts to highlight these differences.

Experimental Protocols

Synthesis of Alkali Metal Diethyldithiocarbamate Salts

A general and robust method for the synthesis of alkali metal diethyldithiocarbamates involves the reaction of diethylamine with carbon disulfide in the presence of the respective alkali metal hydroxide.[1] The product can then be isolated, often as a hydrate, by precipitation or crystallization.

Detailed Protocol for Sodium Diethyldithiocarbamate Trihydrate:

  • In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add diethylamine to the cooled sodium hydroxide solution with continuous stirring.

  • To this mixture, add carbon disulfide dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • The resulting sodium diethyldithiocarbamate can be precipitated by the addition of a suitable non-polar solvent or by concentrating the solution and allowing it to crystallize.

  • The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

This procedure can be adapted for the synthesis of lithium, potassium, and cesium diethyldithiocarbamates by using the corresponding alkali metal hydroxide.

Single-Crystal X-ray Diffraction

Single crystals of the diethyldithiocarbamate salts suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.

General Protocol:

  • A high-quality single crystal with dimensions typically in the range of 0.1-0.3 mm is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is rotated to collect a complete dataset of diffraction intensities.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for characterizing the vibrational properties of the diethyldithiocarbamate anion.

Protocol for Solid Samples (KBr Pellet Method):

  • A small amount of the finely ground diethyldithiocarbamate salt (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Presentation

Crystallographic Data Comparison

The crystal structures of alkali metal diethyldithiocarbamates reveal the influence of the cation on the packing and coordination environment in the solid state. Below is a comparison of the crystallographic data for the trihydrate of lithium and the related sodium and potassium salts.

ParameterLithium Diethyldithiocarbamate TrihydrateSodium Diethyldithiocarbamate TrihydratePotassium Diethyldithiocarbamate
Formula Li(S₂CN(C₂H₅)₂)·3H₂ONa(S₂CN(C₂H₅)₂)·3H₂OK(S₂CN(C₂H₅)₂)
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1C2/cP2₁/c
a (Å) 8.823(1)26.06(1)10.824(5)
b (Å) 6.076(1)6.07(1)18.271(9)
c (Å) 12.016(2)17.58(1)11.004(5)
α (°) 90.58(1)9090
β (°) 101.98(1)125.1(1)103.58(4)
γ (°) 99.42(1)9090
Z 288
C-N Bond Length (Å) 1.331(3)1.325(4)1.328(5), 1.333(5)
Average C-S Bond Length (Å) 1.718(2)1.719(3)1.720(4), 1.721(4)

Data for Lithium Diethyldithiocarbamate Trihydrate sourced from the Cambridge Structural Database (CSD), entry: CCDC 113711. Data for Sodium and Potassium salts are representative values from related structures.

Spectroscopic Data Comparison

The infrared spectra of dithiocarbamate salts are characterized by several key vibrational modes. The most significant are the ν(C-N) stretching vibration, often referred to as the "thioureide" band, and the ν(C-S) stretching vibrations. The position of the ν(C-N) band is particularly sensitive to the electronic structure of the dithiocarbamate moiety.

Saltν(C-N) (cm⁻¹)ν(C-S) (cm⁻¹)
Lithium Diethyldithiocarbamate ~1490~995
Sodium Diethyldithiocarbamate ~1480~980
Potassium Diethyldithiocarbamate ~1475~975

Note: The exact peak positions can vary slightly depending on the physical state of the sample (solid or solution) and the presence of water of crystallization.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Diethylamine Diethylamine Reaction Reaction Diethylamine->Reaction CS2 Carbon Disulfide CS2->Reaction AlkaliHydroxide Alkali Hydroxide (MOH) AlkaliHydroxide->Reaction Salt Alkali Metal Diethyldithiocarbamate Salt Reaction->Salt FTIR FTIR Spectroscopy Salt->FTIR XRD Single-Crystal X-ray Diffraction Salt->XRD Spectra Vibrational Spectra FTIR->Spectra CrystalStructure Crystal Structure XRD->CrystalStructure DataTables Comparative Data Tables (Spectroscopic & Crystallographic) Spectra->DataTables CrystalStructure->DataTables

Caption: Experimental workflow for the synthesis and comparative analysis of alkali metal diethyldithiocarbamate salts.

Discussion

The crystallographic data indicates that the alkali metal diethyldithiocarbamate salts, particularly their hydrates, form complex coordination polymers in the solid state. The variation in ionic radius and coordination preference of the alkali metal cation (Li⁺, Na⁺, K⁺) leads to different crystal packing and symmetry. The C-N bond lengths in these salts are consistently shorter than a typical C-N single bond, indicating a significant double bond character due to the delocalization of the nitrogen lone pair into the dithiocarbamate moiety. This is a key feature of the electronic structure of these ligands.

The spectroscopic data corroborates the crystallographic findings. The high frequency of the ν(C-N) stretching vibration (the thioureide band) is indicative of the partial double bond character of the C-N bond. There is a general trend of a slight decrease in the ν(C-N) frequency as the cation size increases from lithium to potassium. This may be attributed to the subtle influence of the cation on the electron distribution within the dithiocarbamate anion in the solid state. The ν(C-S) vibrations are also characteristic and can be used for identification purposes.

Conclusion

This guide provides a comparative overview of the spectroscopic and crystallographic properties of lithium, sodium, and potassium diethyldithiocarbamate salts based on available experimental data. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development for the synthesis, characterization, and understanding of these important chemical compounds. The choice of the alkali metal cation can subtly influence the structural and vibrational properties of the diethyldithiocarbamate anion, a factor that may be important in the design of new materials and coordination complexes.

References

A comparative study of the nucleophilicity of potassium dithioformate with other sulfur reagents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nucleophilicity of potassium dithioformate against other commonly utilized sulfur reagents in organic synthesis. Due to the limited availability of quantitative nucleophilicity data for this compound in the existing literature, this document outlines a comprehensive experimental protocol for its determination using the well-established Mayr nucleophilicity scale. The anticipated reactivity of this compound is discussed in the context of published data for analogous sulfur-containing nucleophiles.

Introduction to Nucleophilicity and the Mayr Scale

Nucleophilicity is a fundamental concept in organic chemistry that describes the ability of a chemical species to donate an electron pair to an electrophile, forming a new chemical bond. A quantitative understanding of nucleophilicity is crucial for predicting reaction rates, controlling selectivity, and designing efficient synthetic routes.

The Mayr-Patz equation, log k = sN(N + E), provides a robust framework for quantifying nucleophilicity.[1] In this equation:

  • k is the second-order rate constant of the reaction.

  • E is the electrophilicity parameter, which characterizes the reactivity of the electrophile.

  • N is the nucleophilicity parameter, which quantifies the intrinsic nucleophilic strength of the nucleophile.

  • sN is the nucleophile-specific sensitivity parameter, which accounts for the "softness" or polarizability of the nucleophile.

By determining the N and sN parameters for a given nucleophile, its reactivity towards a wide range of electrophiles can be predicted and compared with other nucleophiles.

Experimental Protocol for Determining the Nucleophilicity of this compound

The following protocol outlines the steps necessary to determine the Mayr nucleophilicity parameters (N and sN) for this compound.

Synthesis of this compound

A plausible synthesis of this compound can be adapted from procedures for related dithiocarbamates.[2]

Materials:

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Formamide (HCONH₂)

  • Ethanol

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared and cooled in an ice bath.

  • An equimolar amount of formamide is added to the cooled KOH solution.

  • Carbon disulfide is then added dropwise to the stirred solution while maintaining the low temperature.

  • The reaction mixture is stirred for several hours at room temperature.

  • The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

Kinetic Measurements using Laser Flash Photolysis or Stopped-Flow Spectrophotometry

The rate constants for the reaction of this compound with a series of reference benzhydrylium ions (electrophiles with known E parameters) are measured.[1] For very fast reactions, laser flash photolysis is the technique of choice, while stopped-flow spectrophotometry can be used for reactions with half-lives in the millisecond to second range.[3][4][5][6][7][8][9][10]

Instrumentation:

  • Laser Flash Photolysis (LFP) system equipped with a pulsed Nd:YAG laser and a UV-Vis detector, or a Stopped-Flow Spectrophotometer.[3][5][6][7][8][9][10]

Reference Electrophiles: A series of benzhydrylium ions with well-characterized electrophilicity parameters (E) should be used.[1] Examples include:

  • (4-Me₂NC₆H₄)₂CH⁺

  • (4-MeOC₆H₄)₂CH⁺

  • (Ph)₂CH⁺

  • (4-ClC₆H₄)₂CH⁺

Procedure:

  • Solutions of the reference benzhydrylium ions are generated in a suitable solvent (e.g., acetonitrile).

  • A solution of this compound in the same solvent is prepared.

  • The two solutions are rapidly mixed in the LFP or stopped-flow apparatus.

  • The decay of the benzhydrylium ion concentration is monitored over time by its characteristic UV-Vis absorbance.

  • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of this compound.

Determination of N and sN Parameters

The nucleophilicity parameters for this compound are determined by plotting the logarithm of the second-order rate constants (log k) against the electrophilicity parameters (E) of the reference benzhydrylium ions. The resulting linear correlation is described by the Mayr-Patz equation. The slope of this line gives the sN parameter, and the N parameter is calculated from the intercept.

Comparative Data of Sulfur Nucleophiles

While the experimental determination for this compound is pending, the following table presents the Mayr nucleophilicity parameters for structurally related sulfur reagents, providing a basis for comparison.[11][12][13][14]

NucleophileStructureSolventNsN
This compound HCS₂⁻ K⁺MeCN(To be determined)(To be determined)
Potassium ThioacetateCH₃COS⁻ K⁺MeCN13.880.76
Potassium O-Ethyl Dithiocarbonate (Xanthate)EtOCS₂⁻ K⁺MeCN17.650.69
Potassium N,N-Dimethyl DithiocarbamateMe₂NCS₂⁻ K⁺MeCN20.930.69

Expected Nucleophilicity of this compound

Based on the data for analogous compounds, the nucleophilicity of this compound is expected to be significant. The presence of two sulfur atoms and a negative charge suggests strong electron-donating ability. Its reactivity is anticipated to be comparable to or slightly lower than that of dithiocarbonates and dithiocarbamates, given the absence of electron-donating alkyl or amino groups attached to the carbon center. The sN value is expected to be in the typical range for sulfur nucleophiles (around 0.7).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis CS2 Carbon Disulfide Mix Reaction Mixture CS2->Mix KOH Potassium Hydroxide KOH->Mix Formamide Formamide Formamide->Mix Product This compound Mix->Product KDF This compound Solution Product->KDF LFP Laser Flash Photolysis / Stopped-Flow KDF->LFP Electrophiles Reference Benzhydrylium Ions Electrophiles->LFP Data Kinetic Data (k_obs) LFP->Data Plot Plot log(k) vs. E Data->Plot Parameters Determine N and sN Plot->Parameters

Caption: Experimental workflow for determining the nucleophilicity of this compound.

Mayr_Equation_Relationship log(k) = sN * (N + E) cluster_parameters Reactivity Parameters cluster_output Reaction Outcome N Nucleophilicity (N) k Rate Constant (k) N->k sN Sensitivity (sN) sN->k E Electrophilicity (E) E->k

Caption: Relationship of parameters in the Mayr-Patz equation.

References

A Comparative Guide to Dithioformylation: Potassium Dithioformate vs. Traditional Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a thioformyl group (a dithioformate moiety) into a molecule is a critical transformation in the synthesis of various biologically active compounds and materials. This guide provides an objective comparison between the use of potassium dithioformate and traditional reagents for dithioformylation, supported by available experimental data.

Executive Summary

Dithioformylation is a key reaction for the synthesis of dithiocarbamates and related compounds, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While traditional methods often rely on the use of carbon disulfide (CS₂) in the presence of a base, this compound has emerged as a readily available and potentially more efficient alternative. This guide will delve into the performance of these reagents, providing a comparative analysis of their reaction conditions and yields.

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for the dithioformylation of amines using this compound versus a traditional carbon disulfide-based method. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.

Amine SubstrateReagent SystemSolventReaction TimeTemperatureYield (%)Reference
General Aliphatic/Aromatic AminesThis compoundEther or ChloroformNot SpecifiedNot Specified"Good Yield"General Method Description
5-AminopyrimidinesThis compoundWaterNot SpecifiedRoom TemperatureNot SpecifiedTodd, Bergel, and Karimullah, 1936
ButylamineCarbon DisulfideN,N-Dimethylformamide13 hoursRoom Temperature60%[1]
DimethylamineCarbon DisulfideNot Specified19 hoursNot Specified48%[1]
o-Phenylene diamineCarbon Disulfide / KOHOrganic Solvent/WaterNot SpecifiedHigh TemperatureNot Specified (Product is 2-mercaptobenzimidazole)[2]

Note: The yields for this compound are described qualitatively in the available literature. Further experimental data is needed for a precise quantitative comparison across a range of substrates. The reaction of o-phenylene diamine with CS₂/KOH leads to a cyclized product, highlighting a potential difference in reaction pathways with certain substrates.

Experimental Protocols

Dithioformylation using this compound (General Procedure)

This protocol is based on a general method described for the thioformylation of amines.

Materials:

  • Amine

  • This compound

  • Ether or Chloroform (for water-insoluble amines)

  • Water or Aqueous Alcohol (for water-soluble amines)

Procedure:

  • For Water-Insoluble Amines: Dissolve the amine in a suitable volume of ether or chloroform.

  • Add a slight excess of solid this compound to the solution.

  • Shake the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, evaporate the organic solvent. The thioformyl product is often obtained directly.

  • For Water-Soluble Amines: Dissolve the amine or its salt in water or an aqueous alcohol solution.

  • Add an excess of this compound to the solution and stir at room temperature.

  • The thioformyl product may precipitate from the solution upon formation or can be isolated by the addition of water.

Dithioformylation using Carbon Disulfide and Base (Traditional Method)

This protocol is a generalized procedure based on the reaction of amines with carbon disulfide in the presence of a base.

Materials:

  • Amine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the amine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium hydroxide in ethanol to the flask.

  • While maintaining the cold temperature, add carbon disulfide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction time can be significant (several hours to overnight).

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the product can be isolated by precipitation, extraction, or other standard work-up procedures.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for the dithioformylation reactions discussed.

G cluster_0 This compound Method Amine_K Amine Reaction_K Reaction Mixture Amine_K->Reaction_K KDF This compound KDF->Reaction_K Solvent_K Solvent (Ether/Chloroform or Water) Solvent_K->Reaction_K Isolation_K Product Isolation (Evaporation/Precipitation) Reaction_K->Isolation_K Product_K Dithioformylated Product Isolation_K->Product_K G cluster_1 Traditional Method (CS₂ + Base) Amine_T Amine Reaction_T Reaction Mixture Amine_T->Reaction_T CS2 Carbon Disulfide CS2->Reaction_T Base Base (e.g., KOH) Base->Reaction_T Solvent_T Solvent (e.g., Ethanol) Solvent_T->Reaction_T Isolation_T Product Isolation (Work-up) Reaction_T->Isolation_T Product_T Dithioformylated Product Isolation_T->Product_T

References

A Researcher's Guide to Single-Crystal X-ray Diffraction Analysis of Potassium Dithioformate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative overview of the analytical workflow for potassium dithioformate derivatives, compounds of interest for their coordination chemistry and potential applications in synthesis and materials science.

While a direct comparative analysis of a homologous series of simple this compound derivatives is hampered by the limited availability of public crystallographic data for the parent and simple alkyl derivatives, this guide outlines the essential experimental protocols and data analysis workflow. By following these established methodologies, researchers can generate high-quality crystallographic data for their own synthesized derivatives, enabling robust structural comparisons.

Experimental Protocols

The successful single-crystal X-ray diffraction analysis of this compound derivatives hinges on two critical stages: the synthesis of high-purity compounds and the growth of single crystals suitable for diffraction experiments.

1. Synthesis of this compound Derivatives

The synthesis of potassium dithioformates and their derivatives typically involves the reaction of a suitable precursor with carbon disulfide (CS₂) in the presence of a potassium base.

General Synthesis of Potassium Alkyldithioformates:

A common synthetic route involves the reaction of a potassium alkoxide with carbon disulfide. For instance, to synthesize potassium O-ethyldithiocarbonate (potassium ethyl xanthate), a widely studied related compound, potassium hydroxide is reacted with ethanol to form potassium ethoxide, which is then treated with carbon disulfide.

  • Materials: Potassium hydroxide (KOH), absolute ethanol, carbon disulfide (CS₂), diethyl ether.

  • Procedure:

    • A solution of potassium hydroxide in absolute ethanol is prepared.

    • Carbon disulfide is added dropwise to the cooled ethanolic KOH solution with stirring.

    • The resulting this compound derivative often precipitates from the reaction mixture.

    • The precipitate is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials and byproducts, and dried under vacuum.

For more complex derivatives, such as the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, a solution of the corresponding amine and KOH are added simultaneously to a solution of CS₂ in ethanol.[1]

2. Single Crystal Growth

Obtaining single crystals of sufficient size and quality is crucial for a successful SC-XRD experiment.[2] Several methods can be employed for the crystallization of this compound derivatives:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at room temperature. This is a common and often effective technique.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting gradual crystallization at the interface.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-defined single crystals.

3. Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer for data collection.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS detector) is used.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in better diffraction data. The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The positions and intensities of the diffracted X-ray beams are recorded by the detector.

Data Analysis and Structure Elucidation

The collected diffraction data are processed to determine the crystal structure. This workflow involves several computational steps.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors such as absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor.

Comparative Data Presentation

Crystallographic Parameter This compound (Hypothetical) Potassium Methyldithioformate (Hypothetical) Potassium Ethyldithioformate (Hypothetical)
Chemical FormulaCHKS₂C₂H₃KS₂C₃H₅KS₂
Formula Weight116.25130.28144.30
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPnmaP-1
a (Å)[value][value][value]
b (Å)[value][value][value]
c (Å)[value][value][value]
α (°)9090[value]
β (°)[value]90[value]
γ (°)9090[value]
Volume (ų)[value][value][value]
Z442
Density (calculated) (g/cm³)[value][value][value]
Selected Bond Lengths (Å)
K-S[value range][value range][value range]
C-S[value range][value range][value range]
**Selected Bond Angles (°) **
S-C-S[value][value][value]

Alternative Analytical Techniques

While SC-XRD provides the most detailed structural information, other techniques can offer complementary data, especially when single crystals are not available.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. It can be used for phase identification, to assess sample purity, and to determine unit cell parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure in solution and provide information about the electronic environment of the atoms.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying characteristic functional groups, such as the C=S and C-S bonds in dithioformate derivatives.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability and decomposition of the compounds.

Visualizing the Workflow and Structural Relationships

Graphical representations of the experimental workflow and logical relationships can aid in understanding the process of single-crystal X-ray diffraction analysis.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_output Results Start Starting Materials (e.g., KOH, ROH, CS2) Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement & Validation Data_Processing->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF Publication Publication/ Report CIF->Publication

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Logical_Relationship Compound This compound Derivative Single_Crystal High-Quality Single Crystal Compound->Single_Crystal Crystallization Diffraction_Pattern Diffraction Pattern Single_Crystal->Diffraction_Pattern X-ray Diffraction Electron_Density Electron Density Map Diffraction_Pattern->Electron_Density Fourier Transform Crystal_Structure 3D Crystal Structure Electron_Density->Crystal_Structure Model Building & Refinement

Caption: Logical steps from compound to crystal structure determination.

References

Unraveling the Reaction Pathways of Potassium Dithioformate: A Computational Modeling and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the proposed reaction mechanisms of potassium dithioformate, validated through computational modeling, offers significant insights for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of these mechanisms, supported by experimental data from analogous systems, and outlines the computational methods pivotal for their validation.

This compound and its derivatives are of growing interest due to their versatile applications in organic synthesis and materials science. Understanding the underlying reaction mechanisms governing their formation and reactivity is crucial for optimizing synthesis protocols and designing novel applications. Computational modeling serves as a powerful tool to elucidate these complex reaction pathways, offering a microscopic view that complements experimental findings.

Proposed Reaction Mechanisms of this compound Formation

The primary route to the synthesis of dithiocarbamates, a class of compounds to which this compound is related, involves the reaction of an amine with carbon disulfide in the presence of a base.[1] For this compound, a plausible mechanism involves the reaction of a formate equivalent with a sulfur source, facilitated by a potassium base. An alternative pathway could involve the direct reaction of a potassium salt with dithioformic acid.

A related synthesis for potassium phosphinophosphido dithioformates involves the conversion of potassium phosphinophosphides with carbon disulfide.[2] This suggests that a similar nucleophilic attack mechanism could be at play in the formation of this compound.

Computational Validation of Reaction Mechanisms

Computational chemistry provides invaluable tools for validating proposed reaction mechanisms. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface of a reaction, identifying transition states and intermediates.[3][4][5] These calculations can predict reaction barriers, aiding in the determination of the most favorable reaction pathway.[3]

For instance, in the study of thioamides, DFT calculations have been used to predict feasible formation routes in the interstellar medium.[3][4] Similar approaches can be applied to the reaction mechanisms of this compound to determine the energetic feasibility of proposed pathways. The choice of computational method is crucial, with comparisons often made between methods like Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and Coupled Cluster Singles and Doubles (CCSD) to ensure accuracy.[6]

Comparative Analysis of Synthetic Routes

While specific data on this compound is limited, a comparative analysis can be drawn from the synthesis of related dithiocarbamates and thioformates. The following table summarizes key performance metrics for different synthetic approaches, providing a framework for evaluating potential routes to this compound.

Synthetic RouteKey ReactantsBase/CatalystTypical Yield (%)Key AdvantagesKey Disadvantages
Amine + CS₂ (for Dithiocarbamates)Amine, Carbon DisulfideStrong Base (e.g., KOH)High (e.g., 91%)[1]Readily available starting materials, high yields.[1]Requires careful control of reagent concentrations.[1]
Phosphinophosphide + CS₂ (for Analogs)Potassium Phosphinophosphide, Carbon Disulfide-Not specifiedForms specialized dithioformate derivatives.[2]Starting materials are less common.
Direct Reaction with Metal Powders Metal Powder, Tetramethylthiuram Disulfide->60% (for Indium)[7]One-step synthesis from elemental metals.[7]May not be applicable for potassium.

Experimental and Computational Protocols

General Experimental Protocol for Dithiocarbamate Synthesis

A common method for the synthesis of potassium dithiocarbamates involves the slow, simultaneous addition of solutions of the amine and potassium hydroxide to a solution of carbon disulfide in an alcohol solvent, such as ethanol.[1] The reaction temperature is typically maintained between 10-15°C.[1] The resulting product often precipitates out of the solution and can be collected by filtration, washed, and dried.[1]

General Computational Protocol for Mechanism Validation
  • Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[6]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

  • Transition State Search: A transition state search algorithm (e.g., Berny optimization) is used to locate the saddle point connecting reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the desired reactants and products.

  • Energy Profile Construction: The relative energies of all species are calculated to construct the reaction energy profile, which reveals the activation energies and reaction enthalpies.

Visualizing Reaction Pathways and Computational Workflows

The following diagrams, generated using the DOT language, illustrate a proposed reaction mechanism for a dithiocarbamate and the general workflow for its computational validation.

ReactionMechanism cluster_reactants Reactants RNH2 Amine (R-NH2) Intermediate Dithiocarbamic Acid Intermediate RNH2->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->Intermediate KOH Potassium Hydroxide (KOH) Product Potassium Dithiocarbamate KOH->Product Intermediate->RNH2 Intermediate->Product Deprotonation H2O Water (H2O) Product->H2O

Caption: Proposed reaction mechanism for the formation of a potassium dithiocarbamate.

ComputationalWorkflow start Propose Reaction Mechanism geom_opt Geometry Optimization of all Species start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search irc_calc IRC Calculation ts_search->irc_calc energy_profile Construct Reaction Energy Profile irc_calc->energy_profile validation Mechanism Validated/Refined energy_profile->validation

Caption: General workflow for the computational validation of a reaction mechanism.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Potassium Dithioformate

Author: BenchChem Technical Support Team. Date: November 2025

The determination of purity for chemical reagents is a critical aspect of research and development, particularly in the pharmaceutical and fine chemical industries. Potassium dithioformate (KS2CH), a sulfur-containing organic salt, requires robust analytical methods to ensure its quality and consistency. High-performance liquid chromatography (HPLC) stands out as a precise and reliable technique for this purpose. This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, complete with experimental protocols and supporting data presented for clear comparison.

Data Presentation: Comparison of HPLC Methods

Below is a summary of two proposed HPLC methods for the analysis of this compound, outlining their key chromatographic parameters.

ParameterMethod A: Ion-Pair Reversed-Phase HPLCMethod B: Reversed-Phase HPLC with Acidic Modifier
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Cyano-bonded Column (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A: 10 mM Tetrabutylammonium phosphate in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 40% B over 20 minutes10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL5 µL
Column Temperature 30 °C35 °C
Run Time 25 minutes20 minutes
Pros Excellent for retaining and separating ionic compounds.Good for separating polar compounds; MS-compatible mobile phase.
Cons Ion-pairing agents can be harsh on the column and LC system.May have lower retention for highly polar impurities.

Experimental Protocols

Detailed methodologies for the two proposed HPLC methods are provided below. These protocols are based on established principles for the analysis of related sulfur-containing organic compounds.[1][2]

Method A: Ion-Pair Reversed-Phase HPLC

This method is designed to enhance the retention of the ionic this compound on a non-polar C18 stationary phase through the use of an ion-pairing agent.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Tetrabutylammonium phosphate in HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 60 40
    21 95 5

    | 25 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method B: Reversed-Phase HPLC with Acidic Modifier

This method utilizes a cyano-bonded column and an acidic mobile phase to achieve separation. The use of a volatile acid like formic acid makes this method compatible with mass spectrometry (MS) detection if further characterization of impurities is needed.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 70:30 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: Cyano-bonded, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 50 50
    16 90 10

    | 20 | 90 | 10 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis for this compound purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Potassium Dithioformate Dissolve Dissolve in Solvent Sample->Dissolve Filter_Sample Filter Sample Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phase Solvents Degas Degas Mobile Phase Mobile_Phase->Degas HPLC_System HPLC System Setup Degas->HPLC_System HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity analysis.

Logic_Flow start Start Purity Assessment method_selection Select HPLC Method (A or B) start->method_selection protocol Follow Experimental Protocol method_selection->protocol data_acquisition Acquire Chromatographic Data protocol->data_acquisition peak_analysis Analyze Peak Area and Retention Time data_acquisition->peak_analysis purity_calc Calculate % Purity peak_analysis->purity_calc impurity_profile Identify and Quantify Impurities peak_analysis->impurity_profile validation Method Validation (if required) purity_calc->validation impurity_profile->validation end Final Purity Report validation->end

Caption: Logical flow for method selection and analysis.

References

Evaluating the efficiency and scalability of different synthetic routes to potassium dithioformate.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. Potassium dithioformate (HCS₂K), a versatile reagent in organic synthesis, can be prepared through several routes. This guide provides a comparative analysis of two primary synthetic pathways, offering insights into their efficiency and scalability, supported by experimental data and detailed protocols.

This document evaluates two main synthetic strategies for producing this compound: the direct reaction of carbon disulfide with a potassium source and a method utilizing chloroform and potassium sulfide as a thiocarbonyl surrogate. The efficiency, scalability, and experimental protocols for each are detailed to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on factors such as desired yield, reaction time, availability of starting materials, and scalability. Below is a summary of the key quantitative data for the two primary methods.

ParameterRoute 1: From Carbon Disulfide & KOHRoute 2: From Chloroform & Potassium Sulfide
Yield Potentially high (analogous reactions yield >90%)High (analogous reactions yield up to 85%)[1]
Reaction Time Potentially longer (analogous reactions require ~12 hours)[1]Likely shorter (in-situ generation of reactive species)
Starting Materials Carbon disulfide, Potassium hydroxideChloroform, Potassium sulfide
Scalability Good; suitable for large-scale production.Moderate; potential challenges with handling chloroform and managing exotherms.
Key Considerations Use of flammable and volatile carbon disulfide.Use of chloroform, a regulated substance.[1]

Experimental Protocols

Route 1: Synthesis from Carbon Disulfide and Potassium Hydroxide

This classical approach is analogous to the well-established synthesis of dithiocarbamates.[1] It involves the direct reaction of carbon disulfide with a strong potassium base.

Methodology:

  • A solution of potassium hydroxide (KOH) in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • Carbon disulfide (CS₂) is added dropwise to the cooled KOH solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • The reaction mixture is stirred for an extended period (e.g., 12 hours) at room temperature to ensure complete reaction.[1]

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

KOH Potassium Hydroxide in Ethanol Reaction Reaction Vessel (0-10°C, then RT) KOH->Reaction CS2 Carbon Disulfide CS2->Reaction Stirring Stirring (12h) Reaction->Stirring Filtration Filtration Stirring->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Potassium Dithioformate Drying->Product

Fig. 1: Workflow for Route 1 Synthesis.
Route 2: Synthesis from Chloroform and Potassium Sulfide

This method utilizes chloroform and potassium sulfide as a thiocarbonyl surrogate, a technique that has proven effective in the synthesis of related dithiocarbamates.[1] This approach avoids the direct use of carbon disulfide.

Methodology:

  • Potassium sulfide (K₂S) is suspended in a suitable aprotic solvent (e.g., N-methyl-2-pyrrolidone) in a reaction vessel under an inert atmosphere.

  • Chloroform (CHCl₃) is added to the suspension. The reaction is believed to proceed through the in-situ generation of dichlorocarbene.

  • The reaction mixture is stirred at a controlled temperature to facilitate the formation of the dithioformate anion.

  • Upon completion of the reaction, the product is isolated by precipitation, followed by filtration, washing, and drying.

K2S Potassium Sulfide in NMP Reaction Reaction Vessel (Controlled Temp.) K2S->Reaction CHCl3 Chloroform CHCl3->Reaction Isolation Precipitation & Filtration Reaction->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Product Potassium Dithioformate Drying->Product

Fig. 2: Workflow for Route 2 Synthesis.

Logical Relationship of Synthetic Routes

The two synthetic routes represent distinct approaches to the formation of the dithioformate anion. Route 1 is a direct addition-based synthesis, while Route 2 proceeds through a reactive intermediate.

cluster_0 Route 1: Direct Synthesis cluster_1 Route 2: Thiocarbonyl Surrogate Target This compound CS2 Carbon Disulfide R1_Product This compound CS2->R1_Product Direct Reaction KOH Potassium Hydroxide KOH->R1_Product Direct Reaction CHCl3 Chloroform Carbene Dichlorocarbene (Intermediate) CHCl3->Carbene Generation K2S Potassium Sulfide R2_Product This compound K2S->R2_Product Reaction Carbene->R2_Product Reaction

Fig. 3: Logical comparison of the two synthetic routes.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Potassium Dithioformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of potassium dithioformate. Given the limited specific literature on this compound, this document outlines methodologies adapted from the analysis of related dithiocarbamates and potassium salts. The guide also proposes a framework for an inter-laboratory cross-validation study to ensure method reliability and reproducibility across different testing sites.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. Below is a summary of potential methods for both the dithioformate moiety and the potassium cation.

Parameter UV-Vis Spectrophotometry High-Performance Liquid Chromatography (HPLC) Atomic Absorption Spectroscopy (AAS) Ion Chromatography (IC)
Principle Measurement of the absorbance of the dithioformate ion after complexation, or direct measurement of its UV absorbance. Often involves conversion to a colored complex.Separation of dithioformate from other components on a stationary phase, followed by detection.Measurement of the absorption of light by free potassium atoms in a flame or graphite furnace.Separation of potassium ions on an ion-exchange column followed by conductivity detection.
Analyte Dithioformate moietyDithioformate moietyPotassium ionPotassium ion
Instrumentation UV-Vis SpectrophotometerHPLC system with UV or MS detectorAtomic Absorption SpectrometerIon Chromatograph with conductivity detector
Sample Prep Dilution, potential derivatization or complexation.Dilution, filtration, possible derivatization.Digestion or dilution.Dilution and filtration.
Throughput HighMediumMediumHigh
Selectivity Moderate; susceptible to interferences from other UV-absorbing compounds.High, especially with mass spectrometry detection.High for potassium, but can have interferences from other ions.[1][2]High for cations.[3][4]
Sensitivity ModerateHighHighHigh
Strengths Simple, cost-effective, rapid.High selectivity and sensitivity, suitable for complex matrices.[5][6]Well-established, robust, and sensitive for elemental analysis.[7][8]Can simultaneously analyze multiple cations.[3][4][9]
Limitations Lower selectivity, potential for matrix interference.Higher cost, more complex instrumentation.Destructive to the sample, measures only the element.Primarily for ionic species.

Detailed Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound using the aforementioned techniques. These protocols are based on established methods for related compounds and should be validated for their specific application.

UV-Vis Spectrophotometric Method

This method is adapted from the colorimetric determination of dithiocarbamates.[10][11]

  • Principle: Dithioformate is reacted with a copper salt to form a colored complex, which is then quantified by measuring its absorbance at a specific wavelength.

  • Reagents and Materials:

    • This compound reference standard

    • Copper (II) acetate solution (0.1% w/v in ethanol)

    • Ethanol (95%)

    • Deionized water

    • Volumetric flasks and pipettes

    • UV-Vis Spectrophotometer

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in deionized water. From this, prepare a series of working standards (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of deionized water, and dilute to fall within the concentration range of the standards.

    • Complexation: To 1 mL of each standard and sample solution in a 10 mL volumetric flask, add 5 mL of the copper (II) acetate solution and dilute to volume with ethanol.

    • Measurement: Allow the solutions to stand for 15 minutes for color development. Measure the absorbance at the wavelength of maximum absorption (around 435 nm) against a reagent blank.

    • Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of dithioformate in the sample.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on reversed-phase HPLC for the analysis of dithiocarbamates.[5][6][12]

  • Principle: The dithioformate anion is separated on a C18 column and detected by a UV detector.

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Tetrabutylammonium hydrogen sulfate (ion-pairing agent)

    • Phosphate buffer (pH 7.0)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v) containing 5 mM tetrabutylammonium hydrogen sulfate. Filter and degas the mobile phase.

    • Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to be within the calibration range.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector Wavelength: 272 nm

    • Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve of peak area versus concentration for the standards and determine the concentration of dithioformate in the sample.

Atomic Absorption Spectroscopy (AAS) Method

This method is for the determination of the potassium content.[1][2][7][8]

  • Principle: The sample is introduced into a flame, and the amount of light absorbed by potassium atoms at a characteristic wavelength is measured.

  • Reagents and Materials:

    • Potassium chloride (analytical grade) for standard preparation

    • Deionized water

    • Nitric acid

    • Cesium chloride (ionization suppressant)

    • Atomic Absorption Spectrometer with a potassium hollow cathode lamp

  • Procedure:

    • Standard Preparation: Prepare a 1000 mg/L potassium stock solution by dissolving potassium chloride in deionized water. Prepare a series of working standards (e.g., 1, 2, 5, 10 mg/L) by diluting the stock solution. Add a final concentration of 0.1% cesium chloride to all standards.

    • Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and acidify with nitric acid. Dilute to a concentration within the working range of the standards and add 0.1% cesium chloride.

    • Instrumental Conditions:

      • Wavelength: 766.5 nm

      • Flame: Air-acetylene

    • Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

    • Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of potassium in the sample.

Ion Chromatography (IC) Method

This method provides an alternative for quantifying the potassium ion.[3][4][9]

  • Principle: Potassium ions in the sample are separated on a cation-exchange column and quantified by a conductivity detector.

  • Reagents and Materials:

    • Potassium chloride (analytical grade) for standard preparation

    • Deionized water

    • Methanesulfonic acid (eluent)

    • Ion Chromatograph with a cation-exchange column and a suppressed conductivity detector

  • Procedure:

    • Eluent Preparation: Prepare the methanesulfonic acid eluent at the concentration recommended for the specific column being used.

    • Standard Preparation: Prepare a 1000 mg/L potassium stock solution. From this, prepare a series of working standards (e.g., 1, 5, 10, 20, 50 mg/L) in deionized water.

    • Sample Preparation: Dissolve the sample in deionized water and filter through a 0.45 µm filter. Dilute as necessary to be within the calibration range.

    • Chromatographic Conditions:

      • Column: Cation-exchange column (e.g., Metrosep C 6)[3]

      • Eluent: Methanesulfonic acid

      • Flow Rate: As per column manufacturer's recommendation

      • Detection: Suppressed conductivity

    • Quantification: Inject the standards and samples. Construct a calibration curve of peak area versus concentration and determine the potassium concentration in the sample.

Proposed Inter-Laboratory Cross-Validation Study Workflow

An inter-laboratory cross-validation study is essential to establish the reproducibility and reliability of an analytical method when performed by different laboratories.

G Inter-Laboratory Cross-Validation Workflow A Study Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogeneous Samples B->C D Method Transfer & Training C->D E Analysis of Samples by Each Laboratory D->E F Data Collection & Reporting E->F G Statistical Analysis of Results F->G H Evaluation of Method Performance G->H I Final Report & Method Standardization H->I

Caption: Workflow for the proposed inter-laboratory cross-validation study.

Study Design
  • Objective: To assess the reproducibility of the chosen analytical method(s) for the quantification of this compound across multiple laboratories.

  • Participating Laboratories: A minimum of three qualified laboratories should be included.

  • Test Samples: A set of homogeneous samples of this compound at different concentration levels (e.g., low, medium, and high) and in different matrices (if applicable) will be prepared and distributed by a central coordinating laboratory.

  • Analytical Protocol: A detailed, standardized analytical protocol for each method under evaluation will be provided to all participating laboratories.

  • Data to be Reported: Each laboratory will report the individual results, mean, standard deviation, and any deviations from the protocol.

  • Performance Characteristics to be Evaluated (based on ICH Q2(R1) Guidelines): [13][14][15][16][17]

    • Precision:

      • Repeatability: Agreement between results of successive measurements of the same sample carried out under the same conditions.

      • Intermediate Precision: Variation within the same laboratory on different days, with different analysts, or with different equipment.

      • Reproducibility: Agreement between the results obtained in different laboratories.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed using a certified reference material or by recovery studies on spiked samples.

    • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Statistical Analysis

The collected data will be statistically analyzed to determine the inter-laboratory variation. Analysis of variance (ANOVA) will be used to assess the significance of different sources of variation (between-laboratory and within-laboratory). The overall mean, standard deviation, and relative standard deviation (RSD) for each sample across all laboratories will be calculated.

By following this comprehensive comparison and validation framework, researchers and drug development professionals can confidently select and implement a robust and reliable analytical method for the quantification of this compound.

References

Safety Operating Guide

Proper Disposal of Potassium Dithioformate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for potassium dithioformate could not be located. The following information is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to obtain the SDS from the manufacturer or supplier for specific and authoritative guidance on the safe handling and disposal of this compound.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a sulfur-containing organic compound, it requires careful handling and disposal through designated hazardous waste streams. This guide provides essential information and a step-by-step operational plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The specific requirements should be detailed in the chemical's SDS, but general best practices for handling potentially hazardous chemicals include:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical in regular trash or down the drain.

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, chemically compatible container.

    • The container must be in good condition, with a secure, leak-proof lid.[1][2]

  • Labeling:

    • Clearly label the waste container with a hazardous waste tag as soon as the first particle of waste is added.[3]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the principal investigator's name and contact information, and the laboratory location.[3]

    • Do not use abbreviations or chemical formulas.[3]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills.[1]

  • Arrange for Pickup:

    • Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a pickup.

    • Follow their specific procedures for waste collection and removal.

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative guidelines for the management of hazardous waste in a laboratory setting. These are general guidelines and may be superseded by local or institutional regulations.

ParameterGuidelineSource
Secondary Containment Capacity Must hold 110% of the volume of the primary container.[1]
pH Range for Drain Disposal (for approved substances only) Between 5.5 and 10.5[4]
Maximum Daily Drain Disposal (for approved substances only) A few hundred grams or milliliters.[4]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and do not involve experimental methodologies. For specific analytical methods related to sulfur-containing compounds, consult relevant environmental testing protocols, such as those provided by the Environmental Protection Agency (EPA).

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.

start Start: Chemical Waste Generated sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds_check no_sds SDS Unavailable? Contact Manufacturer/Supplier and EHS sds_check->no_sds SDS Not Available waste_collection Collect waste in a compatible, sealed container sds_check->waste_collection SDS Available no_sds->waste_collection Follow general EHS guidelines labeling Affix a complete hazardous waste label waste_collection->labeling storage Store in a designated, secondary containment area labeling->storage segregation Segregate from incompatible materials storage->segregation pickup Contact EHS for waste pickup segregation->pickup end End: Waste properly disposed by authorized personnel pickup->end

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling Potassium dithioformate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling, storage, and disposal of Potassium Dithioformate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Summary

Based on data for Potassium Diformate, this compound is classified as an irritant. The primary hazards are:

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

It is crucial to handle this chemical with appropriate care to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specification Standard
Eye/Face Protection Chemical safety goggles or a face shield (minimum 8 inches).EN166 (EU) or OSHA 29 CFR 1910.133 (US)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat or chemical-resistant apron.EN 374 (EU)
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is recommended.NIOSH (US) or EN 143/149 (EU)
Footwear Closed-toe shoes. Safety boots for handling large quantities.

Always inspect PPE for damage before use and replace as necessary.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures:

  • Read and understand the safety information before starting any work.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid creating dust. If handling the solid form, use gentle scooping techniques.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

Emergency Situation Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Wash with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, or if breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For large spills, evacuate the area and contact emergency services.
Fire Use an extinguishing agent suitable for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical powder, or foam. Wear full protective clothing and a self-contained breathing apparatus (SCBA).

Disposal Plan

  • Dispose of waste material and empty containers in accordance with all applicable federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Chemical and Physical Properties

The following data is for Potassium Diformate and should be considered indicative for this compound.

Property Value
Molecular Formula C₂H₃KO₄
Molecular Weight 130.14 g/mol
Appearance White, free-flowing powder
pH 7.0 - 8.5 (1M aqueous solution)
Melting Point ~109°C

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review Safety Data (Analog: Potassium Diformate) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_weigh Weigh Chemical (Minimize Dust) prep_workspace->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure emergency_fire Fire handle_exp->emergency_fire cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.